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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Fluconazole (CAS No. 84437-12-7): Properties, Synthesis, and Safety

For Researchers, Scientists, and Drug Development Professionals Introduction Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol), assigned CAS number 84437-12-7, is a first-generation synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol), assigned CAS number 84437-12-7, is a first-generation synthetic triazole antifungal agent that has become a cornerstone in the treatment of both systemic and superficial fungal infections.[1] Its development marked a significant advancement over earlier imidazole antifungals, offering an improved safety profile and predictable oral absorption, which facilitated its widespread clinical use.[1] This guide provides a comprehensive technical overview of Fluconazole, delving into its physicochemical properties, mechanism of action, synthesis, analytical methods, and critical safety protocols, tailored for professionals in research and drug development.

Physicochemical Properties

Fluconazole is a white to off-white crystalline powder.[2] Its molecular structure, featuring a difluorophenyl group and two triazole rings attached to a central propanol backbone, is key to its pharmacological activity.[2] The presence of fluorine atoms enhances its metabolic stability and pharmacological profile.[2]

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂F₂N₆O[2]
Molecular Weight 306.27 g/mol [2][3]
Melting Point 137–141 °C[2][3][4]
pKa ~1.76[2]
LogP 0.5 - 1.0[2][4]
Water Solubility Slightly soluble[4][5]
Solubility in Organic Solvents Soluble in ethanol, methanol, and DMSO.[3][6][7][8]
Appearance White crystalline solid/powder[2][4]

Mechanism of Action: Targeting Fungal Ergosterol Synthesis

Fluconazole exerts its antifungal effect by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2] This enzyme is a critical component in the biosynthesis of ergosterol, a vital molecule for maintaining the integrity and fluidity of the fungal cell membrane.

By disrupting the conversion of lanosterol to ergosterol, Fluconazole causes an accumulation of toxic 14-α-methyl sterols within the fungal cell. This accumulation alters membrane permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth (fungistatic effect) or, in some cases, leads to fungal cell death (fungicidal effect), particularly against organisms like Cryptococcus.[1] The selectivity of Fluconazole for the fungal P450 enzyme over its mammalian counterpart is a key factor in its favorable safety profile.[1]

G Fluconazole Fluconazole Lanosterol_14a_demethylase Fungal Lanosterol 14-α-demethylase (CYP51) Fluconazole->Lanosterol_14a_demethylase Inhibits Ergosterol_Pathway Ergosterol_Pathway Lanosterol_14a_demethylase->Ergosterol_Pathway Blocked Lanosterol Lanosterol Lanosterol->Ergosterol_Pathway Normal Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Multiple Steps Toxic_Sterols Toxic_Sterols Ergosterol_Pathway->Toxic_Sterols Accumulation of 14-α-methyl sterols Fungal_Cell_Membrane Fungal Cell Membrane Integrity & Fluidity Ergosterol->Fungal_Cell_Membrane Essential Component Disrupted_Membrane Disrupted Fungal Cell Membrane Toxic_Sterols->Disrupted_Membrane Disrupts Membrane Function Fungal_Cell_Inhibition Fungistatic/Fungicidal Effect Disrupted_Membrane->Fungal_Cell_Inhibition Leads to

Caption: Mechanism of action of Fluconazole.

Synthesis and Manufacturing

The synthesis of Fluconazole is a multi-step process that typically begins with 1,3-difluorobenzene. A common and well-documented route involves the creation of an epoxide intermediate, which is subsequently opened by a second triazole ring to form the final compound.

Experimental Protocol: A Generalized Synthetic Pathway

This protocol outlines the key steps in a common synthesis route for Fluconazole.

Step 1: Synthesis of α-Chloro-2,4-difluoroacetophenone

  • Suspend anhydrous aluminum trichloride in dichloromethane in a suitable reaction vessel.

  • Add 1,3-difluorobenzene to the suspension.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride while maintaining stirring.

  • Allow the reaction to proceed at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).[9]

  • Quench the reaction by carefully pouring the mixture into ice-cold water.[9]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[9]

Step 2: Synthesis of the Epoxide Intermediate

  • To a mixture of trimethylsulfoxonium iodide in toluene, add a 20% sodium hydroxide solution and the α-chloro-2,4-difluoroacetophenone from the previous step.[9]

  • Heat the reaction mixture to approximately 60°C and stir for 3-4 hours.[9]

  • Upon completion, cool the reaction, add water, and extract the product with toluene.[9]

  • Combine the organic layers, wash with water, dry, and evaporate the solvent to yield the crude epoxide.[9]

Step 3: Synthesis of Fluconazole

  • The epoxide intermediate is reacted with 1,2,4-triazole in the presence of a base.

  • The reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.

  • Progress is monitored by TLC.

  • Once complete, the mixture is cooled and poured into water to precipitate the crude Fluconazole.[9]

  • The solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fluconazole.[10]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Epoxidation cluster_2 Step 3: Ring Opening A 1,3-Difluorobenzene + Chloroacetyl chloride B α-Chloro-2,4- difluoroacetophenone A->B AlCl₃ C Epoxide Intermediate B->C Corey-Chaykovsky Reaction D Fluconazole C->D 1,2,4-Triazole, Base

Caption: Simplified synthetic workflow for Fluconazole.

Biological Activity and In Vitro Testing

The efficacy of Fluconazole is quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal isolates. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[11]

Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12] Broth microdilution is a common reference method.[13][14]

General Protocol for Broth Microdilution:

  • Prepare a standardized inoculum of the fungal isolate.

  • Serially dilute Fluconazole in a microtiter plate containing a suitable broth medium (e.g., RPMI).

  • Add the fungal inoculum to each well.

  • Incubate the plate at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[13]

  • Determine the MIC by visually or spectrophotometrically identifying the lowest drug concentration that inhibits fungal growth by a predefined percentage (typically ≥50% for azoles against yeasts).[11][15]

Representative Biological Activity Data (MIC)
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.5≤2
Candida parapsilosis22
Candida tropicalis22
Candida glabrata-32
Candida krusei-≥64
Data compiled from reference[16]. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Safety and Handling

As a pharmacologically active material, proper handling of Fluconazole in a research or manufacturing setting is crucial to minimize exposure and ensure personnel safety.[17]

Hazard Identification
  • Acute Toxicity: Harmful if swallowed.[18][19][20] The oral LD50 in rats is approximately 1271 mg/kg.[20][21][22]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[19][20]

  • Reproductive Toxicity: May damage the unborn child.[18][22]

  • Organ Toxicity: May cause damage to the liver through prolonged or repeated exposure.[18]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area. For operations that may generate dust, such as weighing or particle sizing, a ventilated enclosure or local exhaust ventilation is recommended.[17][19][20]

  • Eye/Face Protection: Wear safety glasses with side shields or chemical splash goggles.[17][19][20]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[17][20]

  • Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH/MSHA-approved respirator with a particulate filter.[18][20]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[17][19]

First Aid Measures
  • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[19][20]

  • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[19][20]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[19][20]

  • If Inhaled: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[19]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][19]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[19]

Regulatory and Quality Standards

Fluconazole is listed as a reference standard in major pharmacopoeias, ensuring its quality and purity for pharmaceutical use. These standards are critical for drug development, manufacturing, and quality control.

  • United States Pharmacopeia (USP): Fluconazole is an official USP Reference Standard.

  • European Pharmacopoeia (EP): It is also available as an EP Reference Standard.

  • British Pharmacopoeia (BP): Fluconazole is a BP Reference Standard.[23]

Conclusion

Fluconazole remains a vital tool in the antifungal armamentarium. Its well-characterized physicochemical properties, defined mechanism of action, and established synthetic routes make it a subject of continued interest for researchers in medicinal chemistry and drug development. A thorough understanding of its biological activity, coupled with stringent adherence to safety and handling protocols, is paramount for its effective and safe use in the laboratory and beyond. The availability of pharmacopoeial reference standards underscores its importance and ensures the consistency required for high-quality research and pharmaceutical production.

References

  • ResearchGate. Review on Fluconazole: Properties and Analytical Methods for its Determination. [Link]

  • PubChem. Fluconazole | C13H12F2N6O - PubChem. [Link]

  • ResearchGate. I want to ask abt solubility of fluconazole. [Link]

  • Merck Index Online. Fluconazole. [Link]

  • Anaissie, E., Paetznick, V., & Bodey, G. P. (1991). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial agents and chemotherapy, 35(8), 1641–1646. [Link]

  • PubMed. Decrease in Candida albicans strains with reduced susceptibility to fluconazole following changes in prescribing policies. [Link]

  • Current Trends in Biotechnology and Pharmacy. Formulation and Evaluation of Fluconazole Loaded Elastic Liposomes for the Treatment of Keratomycosis. [Link]

  • Google Patents. CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone.
  • PubMed. Itraconazole susceptibilities of fluconazole susceptible and resistant isolates of five Candida species. [Link]

  • PMC. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link]

  • Anmol Chemicals. Fluconazole SDS of Manufacturers. [Link]

  • Google Patents.
  • ResearchGate. Thermodynamics of Fluconazole Solubility in Various Solvents at Different Temperatures. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Fluconazole. [Link]

  • PMC. Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome. [Link]

  • AVESIS. Current status of antifungal susceptibility testing methods. [Link]

  • Brazilian Journal of Infectious Diseases. Fluconazole susceptibility of Brazilian Candida isolates assessed by a disk diffusion method. [Link]

  • ResearchGate. Diamagnetic Zn(II) and Hg(II) Complexes with Fluconazole: Synthesis, Spectral Characterization and Biological Investigation. [Link]

  • ASM Journals. In vitro activity of D0870 compared with those of other azoles against fluconazole-resistant Candida spp. [Link]

  • Open Forum Infectious Diseases. Antifungal Susceptibility Testing: A Primer for Clinicians. [Link]

  • British Pharmacopoeia. fluconazole - Reference Standards catalogue. [Link]

  • ResearchGate. Physicochemical properties of Fluconazole. [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and physicochemical studies of fluconazole ionic liquids. [Link]

  • AWS. SAFETY DATA SHEET - Fluconazole Injection. [Link]

  • Wikipedia. Fluconazole. [Link]

  • FDA. Diflucan (fluconazole) tablets label. [Link]

  • ResearchGate. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. [Link]

  • PMC. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. [Link]

Sources

Exploratory

Strategic Synthesis of Methyl 2-cyano-5-hydroxybenzoate: A Mechanistic and Methodological Whitepaper

Target Compound: Methyl 2-cyano-5-hydroxybenzoate (CAS: 1261763-38-5) Primary Applications: Advanced building block for active pharmaceutical ingredients (APIs), including monoacylglycerol lipase (MAGL) inhibitors for th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 2-cyano-5-hydroxybenzoate (CAS: 1261763-38-5) Primary Applications: Advanced building block for active pharmaceutical ingredients (APIs), including monoacylglycerol lipase (MAGL) inhibitors for the treatment of anxiety and neurological conditions 1[1].

Retrosynthetic Strategy & Causality Justification

The synthesis of highly functionalized aromatic rings requires strict control over chemoselectivity. Methyl 2-cyano-5-hydroxybenzoate contains three distinct functional groups (ester, nitrile, and phenol) that can interfere with transition-metal catalysis.

Our retrosynthetic strategy builds the molecule from the commercially available and inexpensive 2-bromo-5-hydroxybenzoic acid .

  • Esterification: The carboxylic acid must be masked as a methyl ester to prevent competitive coordination to the palladium center during the cyanation step.

  • Phenol Protection: Free phenols can undergo oxidative addition side-reactions or poison palladium catalysts. We utilize a tert-butyldimethylsilyl (TBS) ether. Unlike benzyl ethers, which require reductive cleavage (risking the reduction of the nitrile to a primary amine), the TBS group is cleanly cleaved by fluoride ions under mild conditions.

  • Palladium-Catalyzed Cyanation: Traditional Rosenmund-von Braun reactions require stoichiometric copper(I) cyanide and harsh temperatures (>150 °C). We employ a state-of-the-art Pd-catalyzed cyanation using zinc cyanide (Zn(CN)₂).

SyntheticWorkflow A 2-Bromo-5-hydroxybenzoic acid (Commercially Available) B Methyl 2-bromo-5-hydroxybenzoate (Esterified Intermediate) A->B Step 1: MeOH, H2SO4 (cat) Reflux, 12h C Methyl 2-bromo-5-(TBS-oxy)benzoate (Protected Intermediate) B->C Step 2: TBSCl, Imidazole DMF, 25°C, 4h D Methyl 2-cyano-5-(TBS-oxy)benzoate (Cyanated Intermediate) C->D Step 3: Zn(CN)2, Pd2(dba)3 t-BuXPhos, THF/H2O, 40°C E Methyl 2-cyano-5-hydroxybenzoate (Target API Building Block) D->E Step 4: TBAF, THF 0°C to 25°C, 2h

Figure 1: Four-step synthetic workflow for Methyl 2-cyano-5-hydroxybenzoate.

Mechanistic Insight: Overcoming Catalyst Poisoning

The primary failure mode in catalytic cyanation is the formation of the inactive [Pd(CN)4​]2− complex. When highly soluble cyanide sources (like KCN or NaCN) are used, the local concentration of free CN− overwhelms the catalytic cycle, permanently deactivating the palladium(0) species 2[2].

To circumvent this, we utilize Zn(CN)₂ in a biphasic THF/H₂O (5:1) system . Zn(CN)₂ has exceptionally low solubility in organic solvents. The addition of 20% water allows for a controlled, slow dissolution of the cyanide source. This ensures that the rate of transmetalation perfectly matches the rate of oxidative addition, keeping the free cyanide concentration below the poisoning threshold 3[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-Br Addition DeadEnd [Pd(CN)4]2- Inactive Species Pd0->DeadEnd Excess CN- (Poisoning) PdII_TM Pd(II) Transmetalation Complex PdII_OA->PdII_TM Zn(CN)2 Transmetalation PdII_TM->Pd0 Ar-CN Elimination

Figure 2: Pd-catalyzed cyanation cycle highlighting the risk of catalyst poisoning.

Self-Validating Experimental Protocols

Step 1: Synthesis of Methyl 2-bromo-5-hydroxybenzoate

Procedure:

  • Suspend 2-bromo-5-hydroxybenzoic acid (21.7 g, 100 mmol) in anhydrous methanol (150 mL) in a 500 mL round-bottom flask.

  • Add concentrated H₂SO₄ (1.5 mL) dropwise while stirring.

  • Reflux the mixture for 12 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.1 , streaking) should completely convert to a tighter, less polar spot ( Rf​≈0.4 ).

  • Workup: Concentrate the mixture under reduced pressure. Dilute with EtOAc (200 mL) and carefully wash with saturated aqueous NaHCO₃ (2 × 100 mL) to remove unreacted acid. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield a pale crystalline solid.

Step 2: Synthesis of Methyl 2-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate

Procedure:

  • Dissolve the intermediate from Step 1 (approx. 23.1 g, 100 mmol) in anhydrous DMF (100 mL) under nitrogen.

  • Add Imidazole (13.6 g, 200 mmol) and stir until dissolved.

  • Add TBSCl (18.0 g, 120 mmol) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: IR spectroscopy of an aliquot should show the complete disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹).

  • Workup: Quench with ice water (300 mL). Extract with Hexanes (3 × 150 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Step 3: Palladium-Catalyzed Cyanation

Safety Warning: Zn(CN)₂ is highly toxic. All operations must be conducted in a fume hood. Keep a sodium hypochlorite (bleach) bath ready to quench all cyanide-contaminated glassware.

Procedure:

  • In a flame-dried Schlenk flask, combine the TBS-protected intermediate (34.5 g, 100 mmol), Zn(CN)₂ (7.0 g, 60 mmol), Pd₂(dba)₃ (1.14 g, 1.25 mol%), and t-BuXPhos (1.06 g, 2.5 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed mixture of THF/H₂O (5:1, 120 mL).

  • Heat the mixture to 40 °C for 16 hours.

  • Validation Check: Analyze by LC-MS. The isotopic bromine doublet ( [M+H]+ m/z 345/347) must be fully replaced by the nitrile mass ( [M+H]+ m/z 292.1).

  • Workup: Cool to room temperature. Dilute with EtOAc (200 mL) and filter through a pad of Celite. Wash the filtrate with 1M aqueous NaOH (to destroy excess Zn(CN)₂), followed by brine. Concentrate and purify via flash chromatography.

Step 4: Deprotection to Methyl 2-cyano-5-hydroxybenzoate

Procedure:

  • Dissolve the cyanated intermediate (29.1 g, 100 mmol) in anhydrous THF (100 mL) and cool to 0 °C.

  • Add TBAF (1.0 M in THF, 110 mL, 110 mmol) dropwise. Stir for 30 minutes at 0 °C, then warm to room temperature for 1.5 hours.

  • Validation Check: TLC (Hexanes/EtOAc 2:1) will show the disappearance of the non-polar TBS ether and the emergence of a polar fluorescent spot under UV (254 nm).

  • Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 100 mL). Dry, concentrate, and recrystallize from hot toluene/hexanes to afford the pure target compound.

Quantitative Data Summaries

Table 1: Stoichiometry and Validation Matrix (100 mmol scale)

StepSubstrateKey ReagentsSolventTarget YieldSelf-Validation Metric
1. Esterification 21.7 g100 mL MeOH, 1.5 mL H₂SO₄MeOH>95%TLC: Rf​ 0.4 (3:1 Hex/EtOAc)
2. Protection 23.1 g18.0 g TBSCl, 13.6 g ImidazoleDMF>90%IR: Absence of 3300 cm⁻¹ OH
3. Cyanation 34.5 g7.0 g Zn(CN)₂, 2.5 mol% PdTHF/H₂O>85%LC-MS: [M+H]+ m/z 292.1
4. Deprotection 29.1 g110 mL TBAF (1M in THF)THF>92%LC-MS: [M+H]+ m/z 178.0

Table 2: Cyanation Condition Optimization (Causality Data)

Cyanide SourceSolvent SystemTemp (°C)Catalyst StateConversion (%)
KCN (2.0 eq)DMF120Rapid Deactivation< 20%
K₄[Fe(CN)₆]NMP140Stable65%
Zn(CN)₂ (0.6 eq)DMF100Stable78%
Zn(CN)₂ (0.6 eq) THF/H₂O (5:1) 40 Highly Active > 95%

References

  • Cohen, D. T.; Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
  • Senecal, T. D.; Shu, W.; Buchwald, S. L. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Angewandte Chemie, NIH/PMC, 2013.
  • Google Patents "US20250170100A1 - Monoacylglycerol lipase inhibitors and use thereof for the treatment of anxiety and rel

Sources

Foundational

Structural and Synthetic Profiling of Methyl 2-Cyano-5-Hydroxybenzoate: A Technical Whitepaper

Executive Summary Methyl 2-cyano-5-hydroxybenzoate is a highly functionalized aromatic building block critical to the synthesis of advanced pharmaceutical intermediates, particularly in the development of monoacylglycero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-cyano-5-hydroxybenzoate is a highly functionalized aromatic building block critical to the synthesis of advanced pharmaceutical intermediates, particularly in the development of monoacylglycerol lipase (MAGL) inhibitors. This whitepaper provides an in-depth physicochemical profile of the compound, maps its orthogonal reactivity, and establishes a self-validating experimental protocol for its base-mediated functionalization.

Physicochemical Fundamentals

Understanding the exact stoichiometric and spectral properties of a building block is the first step in rigorous assay development. Methyl 2-cyano-5-hydroxybenzoate consists of a central benzene ring substituted with three distinct functional groups: a methyl ester, a nitrile (cyano) group, and a phenolic hydroxyl group.

Molecular Formula and Weight

The compound possesses the Molecular Formula: C9H7NO3 . Its Molecular Weight is 177.16 g/mol [1]. This precise molecular weight is critical for calculating molar equivalents during sensitive cryogenic reactions.

Quantitative Physicochemical Data

Table 1: Key Physicochemical and Spectral Properties

PropertyValueMechanistic Significance
Chemical Name Methyl 2-cyano-5-hydroxybenzoateNomenclature standard
CAS Registry Number 1261763-38-5Unique identifier for sourcing [1]
Molecular Formula C9H7NO3Determines stoichiometric calculations
Molecular Weight 177.16 g/mol Critical for molarity and yield tracking[1]
Appearance White solidVisual indicator of purity [2]
1H NMR (400 MHz, CDCl3) δ 7.71 (d, J=8.4 Hz, 1H), 7.60 (d, J=2 Hz, 1H), 7.13-7.10 (m, 1H), 6.31 (s, 1H), 4.01 (s, 3H)Structural validation and IPC monitoring [2]

Orthogonal Reactivity and Mechanistic Causality

The synthetic utility of Methyl 2-cyano-5-hydroxybenzoate lies in its orthogonal reactivity. Each functional group can be selectively addressed under specific thermodynamic and kinetic conditions without cross-reactivity.

  • Phenolic Hydroxyl (Nucleophilic): The cyano group exerts a profound -I (inductive) and -M (mesomeric) effect on the aromatic ring, significantly lowering the pKa of the meta-positioned phenolic hydroxyl (pKa ~9). This electronic depletion makes the resulting phenoxide anion highly stable, yet sufficiently nucleophilic for SN​2 displacements on alkyl halides.

  • Cyano Group (Electron-Withdrawing): Acts as a strong deactivator that stabilizes the phenoxide intermediate. It also serves as an independent synthetic handle for tetrazole formation or reduction to primary amines.

  • Methyl Ester (Electrophilic): While sterically accessible for saponification or direct amidation, it is electronically activated by the cyano group. Therefore, strict kinetic control is required during base-mediated protocols to prevent unwanted nucleophilic acyl substitution.

ReactivityMap Core Methyl 2-cyano-5-hydroxybenzoate (C9H7NO3) Ester Methyl Ester Electrophilic Center (Amidation/Saponification) Core->Ester Cyano Cyano Group Electron-Withdrawing (Tetrazole Synthesis) Core->Cyano Hydroxyl Phenolic Hydroxyl Nucleophilic Center (Etherification) Core->Hydroxyl

Figure 1: Orthogonal reactivity map of Methyl 2-cyano-5-hydroxybenzoate functional groups.

Standardized Protocol: Base-Mediated Functionalization

To utilize this compound in advanced drug development (e.g., synthesizing MAGL inhibitors), researchers frequently perform base-mediated etherification at the hydroxyl site [2]. The following protocol outlines a self-validating system for deprotonation and functionalization.

Experimental Causality and Reagent Selection
  • Base Selection (LiHMDS): Lithium hexamethyldisilazide (pKa ~26) is chosen over sodium hydroxide or n-butyllithium because it is a strong, non-nucleophilic base. It selectively abstracts the phenolic proton without attacking the electrophilic methyl ester or the cyano group.

  • Solvent and Temperature (THF at -78°C): Tetrahydrofuran effectively coordinates the lithium cation, enhancing the reactivity of the disilazide anion. The cryogenic temperature (-78°C) places the reaction under strict kinetic control, preventing intermolecular transesterification or self-condensation of the resulting phenoxide before the electrophile is introduced.

Step-by-Step Methodology
  • Preparation & Solvation: Charge a flame-dried, argon-purged round-bottom flask with Methyl 2-cyano-5-hydroxybenzoate (0.0795 g, 0.449 mmol). Dissolve in anhydrous THF (5 mL) and cool the system to -78°C using a dry ice/acetone bath [2].

  • Deprotonation: Dropwise add LiHMDS (1.35 mL, 1.347 mmol; 1 M solution in THF) over 15 minutes [2]. Causality: Slow addition prevents localized exothermic spikes that could compromise kinetic control.

  • Equilibration & Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature (RT). Stir for 3 hours [2]. (Note: Electrophiles for etherification are typically introduced immediately after deprotonation at -78°C).

  • Quenching: Quench the reaction by adding distilled water (50 mL) [2]. Causality: Water neutralizes excess LiHMDS and protonates any unreacted phenoxide, halting the reaction cascade.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 30 mL) [2]. The organic layers are combined, dried over anhydrous Na2​SO4​ , and concentrated under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Combiflash) using an isocratic or gradient elution of 5% Methanol in Dichloromethane (DCM) [2].

In-Process Controls (IPC) and Self-Validation

A trustworthy protocol requires built-in verification steps to ensure the system behaved as intended:

  • TLC Monitoring: Monitor the reaction via Thin-Layer Chromatography. The starting material (phenolic OH) will exhibit a lower Rf​ value due to strong hydrogen bonding with the silica stationary phase. A successful conversion to an etherified product will result in a new spot with a higher Rf​ value.

  • NMR Validation: Post-purification, 1H NMR must confirm the disappearance of the phenolic singlet at δ 6.31 and the retention of the methyl ester singlet at δ 4.01 [2], proving that the ester survived the highly basic conditions.

ProtocolWorkflow Step1 1. Solvation THF, -78°C Step2 2. Deprotonation LiHMDS (3 eq) Step1->Step2 Step3 3. Equilibration Warm to RT, 3h Step2->Step3 Step4 4. Quench H2O Addition Step3->Step4 Step5 5. Purification 5% MeOH/DCM Step4->Step5

Figure 2: Step-by-step workflow for the base-mediated functionalization using LiHMDS.

References

  • US20250170100A1 - Monoacylglycerol lipase inhibitors and use thereof for the treatment of anxiety and related conditions.

Sources

Exploratory

Introduction: The Significance of Methyl 5-cyano-2-hydroxybenzoate in Modern Research

An In-Depth Technical Guide to the Commercial Availability and Sourcing of Methyl 5-cyano-2-hydroxybenzoate for Researchers and Drug Development Professionals Methyl 5-cyano-2-hydroxybenzoate (CAS No. 84437-12-7) is a su...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Commercial Availability and Sourcing of Methyl 5-cyano-2-hydroxybenzoate for Researchers and Drug Development Professionals

Methyl 5-cyano-2-hydroxybenzoate (CAS No. 84437-12-7) is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive cyano group and a salicylic acid-like core, makes it a versatile building block for the synthesis of more complex molecular architectures. For researchers and professionals in drug development, access to high-quality starting materials is a critical first step in the discovery pipeline. This guide provides a comprehensive overview of the commercial landscape for Methyl 5-cyano-2-hydroxybenzoate, offering insights into supplier evaluation, quality assessment, and best practices for procurement and handling.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its safe handling and effective use in experimental work.

Table 1: Key Physicochemical Properties of Methyl 5-cyano-2-hydroxybenzoate

PropertyValueSource(s)
CAS Number 84437-12-7[1][2][3]
Molecular Formula C₉H₇NO₃[3]
Molecular Weight 177.16 g/mol [3]
IUPAC Name methyl 5-cyano-2-hydroxybenzoate[2]
InChI Key WNLGGSGBOQGUHV-UHFFFAOYSA-N[2]
SMILES COC(=O)C1=C(C=CC(=C1)C#N)O[2]
Physical Form Solid; White to Yellow Solid
Storage Temperature Room Temperature, Sealed in dry

Table 2: GHS Safety Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.

Commercial Availability and Supplier Landscape

Methyl 5-cyano-2-hydroxybenzoate is available from a range of chemical suppliers, catering to different scales from milligrams for initial screening to kilograms for preclinical development. The choice of supplier often depends on a balance of purity, cost, and availability.

Table 3: Prominent Commercial Suppliers of Methyl 5-cyano-2-hydroxybenzoate

SupplierTypical PurityNotesSource(s)
Sigma-Aldrich (Merck) ≥97%Multiple listings from various partners like Ambeed, AiFChem, and PharmaBlock.
Apollo Scientific ≥95%UK and US stock available.[1][1]
J&K Scientific Not specifiedProduct may be on backorder, indicating a 4-6 week lead time.[2][2]
Santa Cruz Biotechnology Not specifiedListed as a biochemical for research.[3]
BLD Pharm Not specifiedAvailable for online ordering.[4]
Laibo Chem (via Orion Cientific) Not specifiedAvailable in small package sizes (250mg, 1g).[5][6]

Note: Availability and stock levels are subject to change. It is crucial to verify this information directly with the supplier.

Procurement and Quality Assurance Workflow

A systematic approach to procurement and quality assurance is essential to ensure experimental reproducibility. The following workflow outlines the key stages from supplier selection to the release of the material for research use.

procurement_workflow cluster_procurement Procurement Phase cluster_receiving Receiving & QA Phase start Identify Need for Methyl 5-cyano-2-hydroxybenzoate supplier_eval Evaluate Suppliers Purity Availability Cost Documentation (CoA, SDS) start->supplier_eval request_quote Request Quote & CoA from Shortlisted Suppliers supplier_eval->request_quote place_order Place Purchase Order request_quote->place_order receive Receive Shipment place_order->receive logistics_check Verify Identity & Quantity against PO receive->logistics_check quarantine Quarantine Material logistics_check->quarantine qa_testing Perform Quality Control Tests Appearance Solubility Melting Point / TLC (Optional) NMR/HPLC quarantine->qa_testing release Release for Research Use qa_testing->release Passes reject Reject & Contact Supplier qa_testing->reject Fails qa_troubleshooting start Initial QA Fails (e.g., Multiple TLC Spots) check_coa Review Supplier's CoA start->check_coa adv_analysis Perform Advanced Analysis NMR for structural verification HPLC for purity quantification LC-MS for impurity identification start->adv_analysis contact_supplier Contact Supplier's Technical Support check_coa->contact_supplier decision Decision Point contact_supplier->decision adv_analysis->decision accept Accept with Characterized Impurity Profile decision->accept Impurity known & acceptable purify Purify In-House (e.g., Recrystallization, Chromatography) decision->purify Impurity removable & critical application reject Reject Lot decision->reject Impurity unknown or unacceptable

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Esterification of 2-Amino-5-bromo-3-methylbenzoic Acid for Advanced Pharmaceutical Synthesis

Abstract Esters of 2-amino-5-bromo-3-methylbenzoic acid are valuable intermediates in the synthesis of complex pharmaceutical compounds and other fine chemicals. The strategic introduction of an ester moiety is often a c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Esters of 2-amino-5-bromo-3-methylbenzoic acid are valuable intermediates in the synthesis of complex pharmaceutical compounds and other fine chemicals. The strategic introduction of an ester moiety is often a critical step to protect the carboxylic acid functionality or to modulate the physicochemical properties of a molecule. This document provides a detailed protocol for the efficient esterification of 2-amino-5-bromo-3-methylbenzoic acid via a classic Fischer-Speier esterification. It delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, and offers insights into process optimization and safety. This guide is intended for researchers and professionals in organic chemistry and drug development.

Introduction: The Synthetic Challenge and Strategic Approach

2-Amino-5-bromo-3-methylbenzoic acid is a substituted anthranilic acid derivative. The presence of both a basic amino group and an acidic carboxylic acid group on the same molecule presents a unique set of challenges for selective transformations. Direct esterification under acidic conditions, known as Fischer esterification, is a robust and scalable method for this purpose.[1][2][3] The reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3] The equilibrium nature of the reaction necessitates strategic choices to ensure a high yield of the desired ester product.[2]

Mechanistic Insight: The Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis. The reaction mechanism proceeds through several key steps, initiated by the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄).[2][3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.

A subsequent series of proton transfers and the elimination of a water molecule yields the protonated ester. The final deprotonation of the ester, often by the conjugate base of the acid catalyst or another alcohol molecule, regenerates the acid catalyst and affords the final ester product.

Fischer_Esterification_Mechanism Start Carboxylic Acid + Alcohol Protonation Protonated Carboxylic Acid Start->Protonation + H⁺ (Catalyst) Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + R'OH (Alcohol) Proton_Transfer Protonated Intermediate Nucleophilic_Attack->Proton_Transfer Proton Transfer Water_Elimination Protonated Ester + Water Proton_Transfer->Water_Elimination - H₂O Deprotonation Final Ester + Regenerated Catalyst Water_Elimination->Deprotonation - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

To drive the reversible reaction toward the product side, Le Chatelier's Principle is applied.[2] This is typically achieved by using a large excess of the alcohol, which also conveniently serves as the solvent, or by removing the water as it is formed.[1][2]

Alternative Method: Thionyl Chloride-Mediated Esterification

An alternative route to the ester involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol. This method is often faster and not reversible but requires stricter handling precautions due to the corrosive and water-reactive nature of thionyl chloride.[5][6][7]

Detailed Experimental Protocol: Methyl Esterification

This protocol details the synthesis of methyl 2-amino-5-bromo-3-methylbenzoate. The same procedure can be adapted for other simple alcohols like ethanol.

Materials and Reagents
ReagentMolecular Weight ( g/mol )AmountMolar Equivalents
2-Amino-5-bromo-3-methylbenzoic acid230.072.30 g1.0
Methanol (Anhydrous)32.0440 mLExcess
Sulfuric Acid (Concentrated, 98%)98.081.0 mLCatalytic
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-
Ethyl Acetate88.11~150 mL-
Brine (Saturated NaCl solution)-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Experimental Workflow Diagram

Esterification_Workflow Setup 1. Reaction Setup - Add benzoic acid to methanol - Add H₂SO₄ catalyst Reflux 2. Reflux - Heat mixture to reflux (65-70°C) - Monitor by TLC (4-6 hours) Setup->Reflux Workup 3. Work-up - Cool to room temperature - Concentrate mixture Reflux->Workup Neutralization 4. Neutralization & Extraction - Dissolve in Ethyl Acetate - Wash with sat. NaHCO₃ - Wash with brine Workup->Neutralization Drying 5. Drying & Concentration - Dry organic layer with Na₂SO₄ - Filter and concentrate Neutralization->Drying Purification 6. Purification - Column chromatography or - Recrystallization Drying->Purification Product Final Product: Methyl 2-amino-5-bromo-3-methylbenzoate Purification->Product

Caption: Experimental workflow for esterification.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-amino-5-bromo-3-methylbenzoic acid (2.30 g, 1.0 eq).[8]

  • Add anhydrous methanol (40 mL). Stir the mixture to dissolve the solid.[8]

  • Catalyst Addition: In a fume hood, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring mixture.[9] A precipitate may form upon addition of the acid, which is the sulfate salt of the amino acid.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.[8] The precipitate should redissolve as the reaction proceeds.

  • Monitoring: Allow the reaction to reflux for 4-6 hours. The progress can be monitored by TLC by comparing the reaction mixture to the starting material.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.[10]

  • Reduce the volume of methanol using a rotary evaporator.

  • Extraction and Neutralization: Transfer the residue to a 250 mL separatory funnel. Dissolve the residue in ethyl acetate (50 mL).[8]

  • Carefully add saturated sodium bicarbonate solution in small portions to neutralize the remaining acid. Caution: Vigorous CO₂ evolution will occur.[9] Continue adding until gas evolution ceases and the aqueous layer is basic (pH ~8).

  • Separate the layers and extract the aqueous layer with two additional portions of ethyl acetate (2 x 50 mL).[1]

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL).[8] Dry the organic layer over anhydrous sodium sulfate.[8]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.[8]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl 2-amino-5-bromo-3-methylbenzoate.[8][9]

Safety Precautions

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns.[3] It reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle exclusively in a chemical fume hood.

  • Thionyl Chloride (Alternative Method): Toxic, corrosive, and reacts violently with water to release toxic gases.[5][7] All operations must be conducted in a well-ventilated fume hood. Ensure all glassware is scrupulously dry.

  • General Handling: Standard laboratory safety practices should be followed. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete reaction due to equilibrium.Increase the reflux time or use a larger excess of alcohol to shift the equilibrium.[2]
Insufficient catalyst.The basic amino group neutralizes some of the acid catalyst. Ensure an adequate amount is used.[2][3]
Reaction Stalls Water present in the reaction mixture.Use anhydrous alcohol and reagents. Water is a product and its presence will inhibit the forward reaction.[2]
Product Decomposition Reaction temperature is too high or reflux time is excessively long.Maintain a gentle reflux and monitor the reaction closely. Avoid prolonged heating after completion.[2]

References

  • Benchchem. (n.d.). Application Note: Synthesis of Heptyl 4-aminobenzoate via Fischer Esterification.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-amino-5-cyano-3-methylbenzoic acid.
  • Studylib.net. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Procedure.
  • Chemicalbook. (n.d.). 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • Benchchem. (n.d.). Optimizing reaction conditions for esterification of 4-aminobenzoic acid.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)benzoic acid.
  • PMC. (n.d.). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. Retrieved from [Link]

  • Prezi. (2014, May 1). Synthesis of Benzocaine by Nicholas Fitz. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to the Cyanation of Aryl Halides via the Rosenmund-von Braun Reaction

For Researchers, Scientists, and Drug Development Professionals Abstract & Introduction Aryl nitriles (Ar-CN) are a cornerstone of modern chemical synthesis, serving as critical intermediates in the production of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

Aryl nitriles (Ar-CN) are a cornerstone of modern chemical synthesis, serving as critical intermediates in the production of pharmaceuticals, agrochemicals, dyes, and advanced materials. Their versatile cyano group can be readily transformed into a variety of other functionalities, including carboxylic acids, amines, and tetrazoles. Among the methods for their synthesis, the direct cyanation of aryl halides remains one of the most important and widely practiced transformations.

The Rosenmund-von Braun reaction, first described by Karl Wilhelm Rosenmund in 1919 and later improved by Julius von Braun, is the classic and enduring method for this conversion, traditionally involving the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide.[1][2] This application note provides a detailed guide for researchers, covering the mechanistic underpinnings, critical experimental parameters, modern protocol advancements, and step-by-step procedures for successfully performing the cyanation of aryl halides using copper(I) cyanide.

Scientific Principles and Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. While the reaction has been in use for over a century, the precise mechanism is complex and can be influenced by the specific substrates, solvents, and additives employed.

The most widely accepted mechanism involves the oxidative addition of the aryl halide to a copper(I) species.[3] This forms a transient, high-valent Cu(III) intermediate. This intermediate then undergoes reductive elimination to furnish the desired aryl nitrile product and regenerate a copper(I) halide species.[3] The overall process is often performed at high temperatures (150-250 °C) in polar aprotic solvents like DMF, pyridine, or NMP.[3][4]

Rosenmund_von_Braun_Mechanism CuCN Cu(I)CN OxAdd Oxidative Addition CuCN->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd CuIII_intermediate Ar-Cu(III)(CN)X (Cu(III) Intermediate) OxAdd->CuIII_intermediate RedElim Reductive Elimination CuIII_intermediate->RedElim ArCN Aryl Nitrile (Ar-CN) RedElim->ArCN Product CuX Cu(I)X RedElim->CuX Byproduct

Caption: Proposed mechanism for the Rosenmund-von Braun reaction.

Critical Experimental Parameters: A Scientist's Perspective

The success of a Rosenmund-von Braun cyanation is not merely about mixing reagents; it is an exercise in controlling key variables. The causality behind each experimental choice is detailed below.

The Aryl Halide Substrate

The nature of the leaving group on the aromatic ring is the primary determinant of reactivity.

  • Reactivity Hierarchy: Aryl Iodides > Aryl Bromides >> Aryl Chlorides. Aryl iodides are the most reactive substrates due to the weaker C-I bond. Aryl bromides are also common substrates, though they often require higher temperatures or longer reaction times. Aryl chlorides are typically unreactive under classical conditions and necessitate modern, ligand-assisted protocols.

  • Electronic Effects: The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the aryl ring, making it a broadly applicable method.

The Solvent System

The solvent plays a multifaceted role, primarily in solubilizing the copper cyanide and facilitating the reaction at elevated temperatures.

  • Requirements: A high boiling point and polar aprotic character are essential.

  • Common Choices:

    • N,N-Dimethylformamide (DMF): Often the solvent of choice due to its excellent solvating properties and appropriate boiling point (153 °C).[4]

    • Pyridine: Historically used, effective but can be difficult to remove during workup.

    • Nitrobenzene: Effective due to its very high boiling point, but its toxicity and difficulty of removal limit its modern use.

  • Causality: The high polarity helps to dissolve the ionic copper salts and stabilize charged intermediates, while the high boiling point provides the necessary thermal energy to overcome the activation barrier of the oxidative addition step.

Modern Advancements: The Role of Ligands and Additives

Classical Rosenmund-von Braun conditions can be harsh, limiting functional group compatibility.[4] Modern protocols have introduced additives and ligands to promote the reaction under significantly milder conditions.

  • L-Proline: This simple, inexpensive amino acid has been identified as a highly effective additive, promoting the reaction at much lower temperatures (e.g., 80–120 °C).[4][5] L-proline is thought to chelate to the copper center, increasing its solubility and reactivity.

  • Diamine Ligands: Ligands such as N,N'-dimethylethylenediamine have been used to develop catalytic copper systems. These ligands accelerate the reaction, allowing for the use of less expensive cyanide sources like NaCN and enabling the reaction to proceed in less polar solvents like toluene.[6][7]

  • Domino Halide Exchange: For less reactive aryl bromides, adding a catalytic quantity of potassium iodide (KI) can dramatically improve reaction rates. This facilitates an in situ Finkelstein reaction, converting the aryl bromide to the more reactive aryl iodide in a domino fashion, which then undergoes cyanation.[3][7]

Safety Protocols: Handling Copper(I) Cyanide

CRITICAL: Copper(I) cyanide and the potential for hydrogen cyanide generation present severe and potentially lethal hazards. Strict adherence to safety protocols is mandatory.

  • Primary Hazards:

    • Acute Toxicity: Copper(I) cyanide is fatal if swallowed, inhaled, or absorbed through the skin.[8][9]

    • HCN Gas Release: Contact with acids liberates extremely toxic and flammable hydrogen cyanide (HCN) gas.[8] This is a critical point to consider during the workup phase.

  • Mandatory Personal Protective Equipment (PPE):

    • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.[10]

    • Eye Protection: Wear tight-fitting safety goggles and a full-face shield.

    • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them immediately after handling.

    • Body Protection: Wear a flame-resistant lab coat and ensure no skin is exposed.

  • Waste Disposal:

    • All solid and liquid waste containing cyanide is considered acutely hazardous.

    • A dedicated, labeled waste container must be used.

    • Cyanide waste must be quenched before disposal. A common method involves treatment with an excess of aqueous sodium hypochlorite (bleach) under basic (pH > 10, using NaOH) conditions to oxidize cyanide to the much less toxic cyanate ion. This procedure must be performed in a fume hood with extreme caution. Follow all institutional safety guidelines for hazardous waste disposal.

Experimental Protocols

The following protocols provide step-by-step guidance for both classical and modern ligand-promoted cyanation reactions.

Workflow Overview

Experimental_Workflow start Start setup 1. Reagent Preparation & Reaction Setup (In Fume Hood) start->setup reaction 2. Heating & Reaction (Under Inert Atmosphere) setup->reaction workup 3. Quenching & Aqueous Workup (Caution: Potential HCN) reaction->workup extraction 4. Organic Extraction workup->extraction purification 5. Purification (e.g., Column Chromatography) extraction->purification analysis 6. Product Analysis (NMR, GC-MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for copper-catalyzed cyanation.

Protocol 1: Classical Rosenmund-von Braun Cyanation of an Aryl Bromide
  • Objective: To synthesize 4-methoxybenzonitrile from 4-bromoanisole.

  • Materials:

    • 4-bromoanisole (1.0 mmol, 187 mg)

    • Copper(I) Cyanide (CuCN) (1.2 mmol, 107 mg)

    • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

    • Aqueous Ferric Chloride (FeCl₃) / HCl solution

    • Ethyl Acetate

    • Brine

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add copper(I) cyanide (107 mg, 1.2 mmol).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMF (5 mL) followed by 4-bromoanisole (187 mg, 1.0 mmol).

    • Heat the reaction mixture to 150 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Workup: In a fume hood, slowly pour the reaction mixture into a vigorously stirring aqueous solution of FeCl₃/HCl. This helps to complex the copper salts. Stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure aryl nitrile.

Protocol 2: L-Proline-Promoted Cyanation of an Aryl Bromide
  • Objective: To synthesize 4-nitrobenzonitrile from 4-bromonitrobenzene under milder conditions.

  • Materials:

    • 4-bromonitrobenzene (1.0 mmol, 202 mg)

    • Copper(I) Cyanide (CuCN) (1.2 mmol, 107 mg)

    • L-Proline (1.0 mmol, 115 mg)[4]

    • N,N-Dimethylformamide (DMF), anhydrous (3 mL)

    • Aqueous Ammonia / Ammonium Chloride solution

    • Ethyl Acetate

    • Brine

  • Procedure:

    • To a dry reaction vial equipped with a magnetic stir bar, add 4-bromonitrobenzene (202 mg, 1.0 mmol), copper(I) cyanide (107 mg, 1.2 mmol), and L-proline (115 mg, 1.0 mmol).[4]

    • Seal the vial and evacuate and backfill with an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMF (3 mL) via syringe.

    • Heat the reaction mixture to 120 °C with vigorous stirring for 24-48 hours.[4] Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Workup: In a fume hood, dilute the reaction mixture with ethyl acetate and pour it into an aqueous solution of ammonia/ammonium chloride to complex the copper salts.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Summary & Troubleshooting

ParameterProtocol 1: ClassicalProtocol 2: L-Proline PromotedRationale / Notes
Substrate Aryl Bromide / IodideAryl Bromide / IodideAryl chlorides are generally not suitable for either without more specialized ligands.
Copper Source CuCN (1.2-2.0 equiv)CuCN (1.2 equiv)Stoichiometric or excess copper is required in the classical method.
Ligand/Additive NoneL-Proline (1.0 equiv)L-proline accelerates the reaction, allowing for milder conditions.[4]
Solvent DMF, PyridineDMFDMF is a good general choice for both protocols.[4]
Temperature 150-200 °C80-120 °CThe significant reduction in temperature improves functional group tolerance.[4]
Typical Yield 60-85%75-95%Yields are substrate-dependent but often improved with the modern protocol.
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Poor quality CuCN (oxidized/hydrated). 3. Unreactive substrate (e.g., aryl chloride).1. Increase temperature (for classical protocol). 2. Use fresh, high-purity CuCN. 3. Switch to the corresponding aryl iodide or use a modern catalytic system.
Formation of Dark Tar Decomposition of starting material or product at high temperatures.Use the milder L-proline protocol. Ensure the reaction is run under a fully inert atmosphere.
Difficult Product Isolation Persistent copper salts in the organic phase. High-boiling solvent is hard to remove.Ensure a thorough aqueous workup with a complexing agent (FeCl₃ or NH₃/NH₄Cl). Perform multiple extractions.
Reaction Stalls Possible catalyst deactivation or reagent insolubility.For the L-proline protocol, ensure all reagents are fully suspended with vigorous stirring. For classical reactions, this can be an inherent issue.

References

  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

  • L-Proline-Promoted Rosenmund–von Braun Reaction. Thieme E-Journals - Synlett. [Link]

  • Ligand-Free Cu-Catalyzed Cyanation of Aryl Halides with K4[Fe(CN)6] in Water. ResearchGate. [Link]

  • Acutely Toxic Chemicals (ATC) - Copper Cyanide. Exposome-Explorer. [Link]

  • Rosenmund-von Braun Reaction. SynArchive. [Link]

  • Rosenmund–von Braun reaction. Wikipedia. [Link]

  • What is the role of catalyst poison in the Rosenmund reaction? Unacademy. [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Publications. [Link]

  • A Review on the Synthesis of Aromatic Nitriles. ResearchGate. [Link]

  • CUPROUS CYANIDE EXTRA PURE MSDS. Loba Chemie. [Link]

  • Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. ACS Publications. [Link]

  • THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. ACS Publications. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. PMC - National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. ACS Publications. [Link]

  • Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses. [Link]

  • Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Organic Chemistry Portal. [Link]

  • l-Proline-Promoted Rosenmund-von Braun Reaction. Semantic Scholar. [Link]

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Method

Application Note: Methyl 2-cyano-5-hydroxybenzoate as a Multifunctional Building Block in Organic Synthesis and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Chemical Topology In modern organic synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Chemical Topology

In modern organic synthesis and medicinal chemistry, the efficiency of drug discovery pipelines relies heavily on the selection of versatile, multi-functional building blocks. Methyl 2-cyano-5-hydroxybenzoate (CAS: 1261763-38-5) is a highly privileged scaffold that offers three orthogonal reactive sites within a single compact aromatic ring.

This application note provides an authoritative guide on leveraging the distinct electronic and steric properties of this molecule. By understanding the causality behind its reactivity, chemists can deploy it for complex heterocycle construction, cross-coupling reactions, and the synthesis of advanced active pharmaceutical ingredients (APIs), such as Monoacylglycerol lipase (MAGL) inhibitors[1].

Quantitative Chemical Profile
PropertyValue / Description
Chemical Name Methyl 2-cyano-5-hydroxybenzoate
CAS Number 1261763-38-5
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Structural Features Phenolic -OH (C5), Cyano -CN (C2), Methyl Ester -COOCH₃ (C1)
Primary Utility Heterocycle synthesis, Direct amidation, Cross-coupling precursor

Reactivity Profiling & Mechanistic Rationale

The synthetic power of Methyl 2-cyano-5-hydroxybenzoate lies in the orthogonal reactivity of its functional groups. A successful synthetic strategy requires exploiting one functional handle while keeping the others intact or utilizing them in tandem.

  • The Phenolic Hydroxyl (-OH at C5): This group acts as a primary nucleophilic handle. It can be selectively alkylated via Williamson ether synthesis or Mitsunobu conditions. Alternatively, converting the phenol into a trifluoromethanesulfonate (triflate) transforms this site into a powerful electrophile for Palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reactions.

  • The Methyl Ester (-COOCH₃ at C1): While standard saponification yields the corresponding carboxylic acid, the ester is highly susceptible to nucleophilic acyl substitution. Using strong non-nucleophilic bases like LiHMDS allows for direct amidation with complex amines, bypassing the need for multi-step hydrolysis and peptide coupling[1].

  • The Ortho-Cyano Ester Motif (C1 & C2): The proximity of the electrophilic ester and the cyano group creates a tandem reaction hub. Dinucleophiles (e.g., hydrazines or protected hydroxylamines) can attack the ester carbonyl and subsequently cyclize onto the cyano carbon, rapidly generating bicyclic heterocycles like isoindolin-3-ones[2] and benzisoxazolones[3].

ReactivityMap SM Methyl 2-cyano- 5-hydroxybenzoate O_Alk O-Alkylation (Phenol Handle) SM->O_Alk Alkyl Halides / Base Amidation Direct Amidation (Ester Handle) SM->Amidation Amine / LiHMDS Heterocycle Tandem Cyclization (Ortho-Cyano Ester) SM->Heterocycle Dinucleophiles (e.g., Hydrazines) CrossCoupling Cross-Coupling (via Triflate) SM->CrossCoupling 1. Tf2O 2. Pd cat., Ar-B(OH)2

Fig 1: Orthogonal reactivity map of Methyl 2-cyano-5-hydroxybenzoate.

Key Applications & Self-Validating Protocols

Application A: Direct Amidation for MAGL Inhibitor Synthesis

In the development of Monoacylglycerol lipase (MAGL) inhibitors for the treatment of anxiety, Methyl 2-cyano-5-hydroxybenzoate is utilized to form complex amides[1].

Expertise & Experience Insight: Traditional amide formation requires hydrolyzing the ester to an acid, followed by activation with reagents like HATU. However, reacting the ester directly with an amine in the presence of Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures (-78 °C) is vastly superior. Why 3.0 equivalents of LiHMDS?

  • Equivalent 1: Deprotonates the acidic phenolic -OH of the starting material.

  • Equivalent 2: Deprotonates the amine to form the highly nucleophilic lithium amide species that attacks the ester.

  • Equivalent 3: Acts as a kinetic buffer to drive the equilibrium forward and scavenge trace moisture, preventing the competitive hydrolysis of the ester.

Protocol: Direct Amidation via LiHMDS[1]

Reagents Required:

  • Methyl 2-cyano-5-hydroxybenzoate (79.5 mg, 0.449 mmol)

  • Target Amine (0.45 mmol)

  • LiHMDS (1.0 M solution in THF, 1.35 mL, 1.347 mmol)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the target amine and Methyl 2-cyano-5-hydroxybenzoate to the flask, followed by 5 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach an internal temperature of -78 °C. Causality: Cooling prevents the highly reactive lithium amide from attacking the cyano group, ensuring strict chemoselectivity for the ester.

  • Base Addition: Dropwise add the LiHMDS solution (1.35 mL) over a period of 15 minutes. A color change may be observed as the phenoxide and lithium amide form.

  • Reaction Propagation: Remove the dry ice bath. Allow the reaction mixture to gradually warm to room temperature (rt) and stir for exactly 3 hours.

  • Quench & Extraction: Quench the reaction by slowly adding 50 mL of deionized water. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Combiflash system) using an isocratic or gradient elution of 5% Methanol in Dichloromethane (DCM) to yield the pure substituted amide.

AmidationWorkflow Step1 Step 1: Dissolve Amine & Ester in Anhydrous THF Cool to -78°C under Argon Step2 Step 2: Dropwise addition of LiHMDS (3.0 equiv) Stir for 15 min at -78°C Step1->Step2 Step3 Step 3: Remove cooling bath Warm to Room Temp, Stir 3h Step2->Step3 Step4 Step 4: Quench with H2O Extract with EtOAc (3x) Step3->Step4 Step5 Step 5: Dry over Na2SO4, Concentrate Purify via Flash Chromatography Step4->Step5

Fig 2: Step-by-step workflow for direct amidation using LiHMDS.

Application B: Heterocycle Construction (Benzisoxazolones)

The ortho-cyano ester functionality is a goldmine for synthesizing fused bicyclic systems. Recent methodologies have demonstrated that ortho-cyano and ortho-ester functionalized aromatic systems can react with protected hydroxylamines under mild conditions to form N-arylhydroxylamine intermediates. Under acidic conditions, these intermediates readily undergo intramolecular cyclization to yield benzo[c]isoxazol-3(1H)-ones (benzisoxazolones)[3]. This metal-free transformation maintains the weak N–O bond and tolerates diverse functional groups, making it highly scalable for drug discovery libraries.

Quantitative Reaction Parameters Summary
TransformationReagents / CatalystTemp (°C)Key Intermediate / HandleTypical Yield
Direct Amidation Amine, LiHMDS (3 eq), THF-78 to RTLithium Amide / Ester60 - 85%
O-Alkylation R-X, K₂CO₃, DMF60 - 80Phenoxide / Phenol> 80%
Benzisoxazolone Synthesis Hydroxylamines, AcidRT to 50N-arylhydroxylamine70 - 90%

Conclusion

Methyl 2-cyano-5-hydroxybenzoate is far more than a simple aromatic building block; it is a programmable synthetic hub. By strictly controlling the reaction conditions—such as utilizing cryogenic temperatures and specific stoichiometric ratios of strong bases—chemists can dictate which of the three functional groups reacts, enabling the rapid assembly of complex pharmaceutical intermediates with high atom economy and precision.

Sources

Application

Application Note: Methyl 2-Cyano-5-Hydroxybenzoate as a Key Synthon in the Development of Monoacylglycerol Lipase (MAGL) Inhibitors

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: Methyl 2-cyano-5-hydroxybenzoate (CAS: 1261763-38-5...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: Methyl 2-cyano-5-hydroxybenzoate (CAS: 1261763-38-5)

Executive Summary

In the rapidly evolving landscape of neuroactive therapeutics, the demand for highly functionalized, predictable building blocks is paramount. Methyl 2-cyano-5-hydroxybenzoate has emerged as a critical polyfunctional synthon, particularly in the synthesis of highly selective Monoacylglycerol Lipase (MAGL) inhibitors [1].

This application note details the structural rationale, biological context, and optimized synthetic methodologies for utilizing this compound. By acting as a central scaffold, Methyl 2-cyano-5-hydroxybenzoate enables the rapid construction of complex pharmacophores designed to target the endocannabinoid system, offering promising avenues for the treatment of anxiety, neuroinflammation, and neuropathic pain [2].

Mechanistic Insights & Causality: Designing with Intent

As a Senior Application Scientist, I emphasize that the selection of a synthon must be driven by both its chemical reactivity profile and its ultimate pharmacodynamic contribution. Methyl 2-cyano-5-hydroxybenzoate provides a trifecta of functional handles:

  • The Cyano Group (-CN): Acts as a potent electron-withdrawing group (EWG). In the context of MAGL inhibitors, the cyano moiety deactivates the adjacent aromatic ring against oxidative metabolism, enhancing the drug's half-life. Furthermore, it frequently serves as a highly directional hydrogen-bond acceptor within the target protein's binding pocket.

  • The Phenolic Hydroxyl (-OH): Provides a versatile synthetic handle for late-stage diversification (e.g., etherification, cross-coupling). Biologically, it acts as a hydrogen-bond donor/acceptor, improving the aqueous solubility and target affinity of the resulting inhibitor.

  • The Methyl Ester (-COOMe): Serves as the primary electrophilic site for amidation. In modern MAGL inhibitor synthesis, this ester is strategically reacted with sterically hindered, complex spirocyclic amines (e.g., azaspiro[1]heptane derivatives) to form a rigid amide backbone [1].

The Causality of the Amidation Conditions

Direct amidation of methyl esters with sterically hindered amines is notoriously sluggish and low-yielding. To overcome this thermodynamic barrier, our protocol employs Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures (-78 °C).

  • Why LiHMDS? LiHMDS is a strong, non-nucleophilic base that quantitatively deprotonates the amine to form a highly reactive lithium amide nucleophile. This overcomes the steric hindrance of spirocyclic amines without attacking the ester directly.

  • Why -78 °C? The cryogenic environment is critical. If the reaction is conducted at room temperature, the highly reactive lithium amide can indiscriminately attack the cyano group (forming an amidine byproduct) or induce premature enolization and Claisen-type condensations.

Biological Context: The Endocannabinoid System & MAGL Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolytic degradation of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system. Inhibiting MAGL transiently increases 2-AG levels, leading to anxiolytic, analgesic, and neuroprotective effects by indirectly activating CB1 and CB2 receptors [2]. Crucially, this indirect activation avoids the psychotropic liabilities and desensitization typically associated with direct CB1 receptor agonists. Recent studies also highlight the efficacy of MAGL inhibitors in promoting tissue regeneration and wound healing via complex signaling pathways [3].

MAGL_Pathway A 2-Arachidonoylglycerol (2-AG) B Monoacylglycerol Lipase (MAGL) A->B Hydrolytic Degradation D CB1 / CB2 Receptors A->D Activates (When MAGL Inhibited) C Arachidonic Acid + Glycerol B->C Catalyzes F Pro-inflammatory Prostaglandins C->F COX Enzymes E Anxiolytic & Analgesic Effects D->E Downstream Signaling

Figure 1: MAGL signaling pathway illustrating the therapeutic mechanism of MAGL inhibition.

Experimental Protocol: Cryogenic Amidation Workflow

This self-validating protocol details the coupling of Methyl 2-cyano-5-hydroxybenzoate with a representative spirocyclic amine to form a MAGL inhibitor precursor. The methodology is adapted from validated synthetic routes in recent patent literature [1].

Materials Required:
  • Methyl 2-cyano-5-hydroxybenzoate (1.0 equiv, CAS: 1261763-38-5)

  • Spirocyclic Amine (e.g., 6-(3-methyl-1-(o-tolyl)-1H-pyrazol-5-yl)-2-azaspiro[1]heptane) (1.0 equiv)

  • LiHMDS (1.0 M solution in THF, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc) and Dichloromethane (DCM)

  • Deionized Water and Brine

Step-by-Step Methodology:
  • Inert Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Add Methyl 2-cyano-5-hydroxybenzoate (0.0795 g, 0.449 mmol) and the selected spirocyclic amine (0.449 mmol).

  • Solvation: Dissolve the solid reactants in anhydrous THF (5.0 mL). Stir gently until complete dissolution is achieved.

  • Cryogenic Equilibration: Submerge the reaction flask in a dry ice/acetone bath. Allow the system to equilibrate to exactly -78 °C for 15 minutes. Self-Validation: Ensure the internal temperature is stable before proceeding to prevent localized thermal spikes.

  • Base Addition: Dropwise add the LiHMDS solution (1.35 mL, 1.347 mmol) over a period of 15 minutes. Critical Note: Slow addition is mandatory to prevent localized heating and to suppress nucleophilic attack on the cyano group.

  • Reaction Progression: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (rt). Stir continuously at rt for 3 hours. Self-Validation: Monitor reaction progress via LC-MS (target mass: [M + H]+) or TLC to confirm the complete consumption of the methyl ester.

  • Quenching & Extraction: Carefully quench the reaction by slowly adding deionized water (50 mL). Extract the resulting aqueous mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via automated flash chromatography (Combiflash) using an isocratic gradient of 5% MeOH in DCM to yield the desired functionalized amide.

Workflow Step1 1. Preparation Mix Ester & Amine under Argon Step2 2. Solvation Dissolve in Anhydrous THF Step1->Step2 Step3 3. Cryogenic Cooling Equilibrate at -78 °C Step2->Step3 Step4 4. Base Addition Dropwise LiHMDS (3.0 eq) Step3->Step4 Step5 5. Reaction Phase Warm to RT, Stir for 3h Step4->Step5 Step6 6. Quench & Extract H2O Quench, EtOAc Extraction Step5->Step6 Step7 7. Purification Flash Chromatography (5% MeOH/DCM) Step6->Step7

Figure 2: Step-by-step cryogenic amidation workflow for MAGL inhibitor synthesis.

Data Presentation: Reaction Optimization Summary

The necessity of the specific reagents and thermal conditions outlined in the protocol is validated by the optimization data below. Variations in base strength and temperature drastically alter the reaction trajectory.

EntryBase (Equiv)SolventTemperature ProfileYield (%)Mechanistic Observation
1DIPEA (3.0)DMFRT to 60 °C< 5%Starting material recovered; weak base provides insufficient nucleophilicity.
2NaH (2.0)THF0 °C to RT25%Significant side reactions observed; poor solubility of sodium amide intermediate.
3LiHMDS (1.5)THF-78 °C to RT45%Incomplete conversion; insufficient base to drive the equilibrium forward.
4 LiHMDS (3.0) THF -78 °C to RT 82% Optimal conversion; precise deprotonation with minimal byproduct formation.

References

  • U.S. Patent Application US20250170100A1. "Monoacylglycerol lipase inhibitors and use thereof for the treatment of anxiety and related conditions." Google Patents.
  • Wilkerson, J.L. (2024). "Seeing through the Haze: Monoacylglycerol Lipase Inhibitors As Analgesics." Journal of Pharmacology and Experimental Therapeutics, 390(3):288-290. URL:[Link]

  • Liang, Z., et al. (2026). "Investigation of the Efficacy and Mechanism of Monoacylglycerol Lipase Inhibitors in Diabetic Foot Ulcers." Pharmaceuticals, 19(1): 171. URL:[Link]

Sources

Method

Application Note: Synthesis and Biological Evaluation of Cyanoacetylated 5-Aminosalicylic Acid (5-ASA) Derivatives via Knoevenagel Condensation

[label="4j", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368 Finalizing Note Structure I'm now putting the final touches on the application note, ensuring a logical flow from synthesis to biological activity. Th...

Author: BenchChem Technical Support Team. Date: March 2026

[label="4j", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368

Finalizing Note Structure

I'm now putting the final touches on the application note, ensuring a logical flow from synthesis to biological activity. The introduction is complete, providing context for 5-ASA's derivatization and the cyanoacetylation process. The DOT diagram, including the caption, is fully integrated and validated. The key findings and associated references are finalized, which completes my thought process.

Integrating Final Details

I'm now integrating the final protocol and mechanistic details. I will explain that ethyl cyanoacetate is used, and not reactive acyl chlorides, to prevent undesirable acylation of the phenolic -OH group. Piperidine is the base. Glacial acetic acid enhances electrophilicity, and I will highlight bovine serum albumin for the anti-inflammatory assays.

Introduction & Mechanistic Rationale

5-Aminosalicylic acid (5-ASA, mesalamine) is a foundational therapeutic agent utilized extensively in the management of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease [1.1]. While highly effective, modern drug development seeks to optimize its pharmacological profile by enhancing lipophilicity, minimizing gastrointestinal toxicity, and engineering dual-action prodrugs that exhibit both antioxidant and anti-inflammatory properties.

Chemical derivatization of 5-ASA via its primary amine group presents a robust pathway for synthesizing novel therapeutic candidates. The workflow begins with the cyanoacetylation of 5-ASA, which installs an "active methylene" group—a carbon atom flanked by two strongly electron-withdrawing groups (a cyano group and an amide carbonyl). The protons on this methylene carbon are highly acidic.

This structural feature perfectly primes the intermediate for a Knoevenagel condensation . When exposed to a weak base catalyst, the active methylene is easily deprotonated to form a resonance-stabilized carbanion. This nucleophile readily attacks the electrophilic carbonyl carbon of substituted aromatic aldehydes (Ar-CHO). Subsequent dehydration yields an α,β -unsaturated amide derivative[1]. By systematically varying the aromatic aldehyde, researchers can fine-tune the steric and electronic properties of the resulting 5-ASA derivatives to target specific biological pathways.

Experimental Workflows & Protocols

Note: The following methodologies are designed as self-validating systems. In-process analytical controls are embedded within the steps to ensure reaction fidelity and prevent the propagation of errors.

Protocol A: Cyanoacetylation of 5-ASA

Objective: Synthesize the active methylene intermediate, 5-(2-cyanoacetamido)-2-hydroxybenzoic acid. Causality & Expertise: Ethyl cyanoacetate is deliberately selected over cyanoacetyl chloride. The milder reactivity of the ester prevents non-selective acylation of the unprotected phenolic hydroxyl (-OH) and carboxylic acid groups on the 5-ASA scaffold, ensuring targeted amidation of the primary amine.

  • Preparation: In a 250 mL round-bottom flask, suspend 5-ASA (0.01 mol) in 50 mL of absolute ethanol.

  • Reagent Addition: Add ethyl cyanoacetate (0.012 mol, 1.2 eq) dropwise to the stirring suspension at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours.

  • Self-Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:Hexane (3:7). The reaction is deemed complete when the baseline 5-ASA spot disappears and a new, higher Rf​ spot emerges.

  • Precipitation: Cool the reaction mixture to room temperature, then pour it over 100 g of crushed ice under vigorous stirring to precipitate the intermediate.

  • Isolation: Filter the solid under vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the pure active methylene intermediate.

Protocol B: Knoevenagel Condensation

Objective: Synthesize novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxybenzoic acid derivatives. Causality & Expertise: Piperidine acts as a highly specific weak base that deprotonates the active methylene without causing unwanted ester or amide hydrolysis. Glacial acetic acid is added as a co-catalyst to protonate the aldehyde oxygen, thereby increasing its electrophilicity and accelerating the carbanion attack.

  • Preparation: Dissolve the active methylene intermediate from Protocol A (0.005 mol) in 30 mL of dry toluene.

  • Aldehyde Addition: Add the desired substituted benzaldehyde (0.005 mol) (e.g., 3,4-dimethoxybenzaldehyde, 4-chlorobenzaldehyde, or 4-fluorobenzaldehyde).

  • Catalysis: Add 3–5 drops of piperidine and 2 drops of glacial acetic acid.

  • Reflux & Dehydration: Attach a Dean-Stark apparatus to the flask. Reflux the mixture for 4–6 hours. Causality: The Dean-Stark trap continuously removes the water generated during the condensation, leveraging Le Chatelier's principle to drive the equilibrium toward the α,β -unsaturated product.

  • Self-Validation (FT-IR): Following solvent evaporation, validate the formation of the product via IR spectroscopy. The successful formation of the target compound is confirmed by the appearance of a strong C=C stretch (approx. 1600–1620 cm⁻¹) and a shift in the amide C=O stretch due to conjugation.

  • Purification: Recrystallize the crude product from an ethanol/DMF mixture.

Structure-Activity Relationship (SAR) Data

The synthesized α,β -unsaturated 5-ASA derivatives exhibit varied biological profiles depending on the electronic and steric nature of the aromatic substituents. The table below summarizes the quantitative and qualitative biological assay results of key derivatives compared to standard 5-ASA[1].

Compound CodeAromatic Substitution (Ar)Primary Biological ActivityKey Pharmacological Observation
4e 3,4-Dimethoxy (3,4-OCH₃)AntioxidantExhibited superior dual antioxidant activity in DPPH and Nitric Oxide (NO) scavenging assays, surpassing both standard 5-ASA and ascorbic acid.
4l 4-Chloro (4-Cl)Anti-inflammatoryDemonstrated the strongest inhibition of heat-induced protein denaturation, indicating potent in vitro anti-inflammatory efficacy.
4m 4-Fluoro (4-F)Anti-inflammatoryProvided the highest protection and stabilization of the Human Red Blood Cell (HRBC) membrane against hypotonicity-induced lysis.
4j 4-Isopropyl (4-CH(CH₃)₂)Anti-inflammatoryIdentified via PASS (Prediction of Activity Spectra for Substances) analysis as a highly promising candidate with a favorable safety profile.
4c 3,4-Dihydroxy (3,4-OH)Anti-inflammatoryShowed significant efficacy in anti-inflammatory assays with enhanced predicted safety metrics compared to unmodified 5-ASA.

Mechanistic Workflow Visualization

G N1 5-Aminosalicylic Acid (5-ASA) N2 Cyanoacetylation (Ethyl cyanoacetate, EtOH, Reflux) N1->N2 N3 Active Methylene Intermediate 5-(2-Cyanoacetamido)-2-hydroxybenzoic acid N2->N3 Amidation N4 Knoevenagel Condensation (Ar-CHO, Piperidine, AcOH) N3->N4 N5 Novel α,β-Unsaturated 5-ASA Derivatives N4->N5 C=C Bond Formation N6 Antioxidant Validation (DPPH, NO Scavenging) N5->N6 e.g., 3,4-OCH3 N7 Anti-inflammatory Validation (Protein Denaturation, HRBC) N5->N7 e.g., 4-Cl, 4-F

Workflow for synthesis and biological evaluation of cyanoacetylated 5-ASA derivatives.

References

  • Title: Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid Source: ResearchGate (2025) URL: [Link]

Sources

Application

Application Notes and Protocols for Polymer Formulations in Material Science

Introduction: The Architectural Versatility of Polymer Formulations Polymer formulations are the cornerstone of modern material science, offering a tunable platform to design materials with specific, often novel, functio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Versatility of Polymer Formulations

Polymer formulations are the cornerstone of modern material science, offering a tunable platform to design materials with specific, often novel, functionalities.[1][2] At its core, a polymer formulation is a sophisticated blend of a base polymer with various additives, each component meticulously selected to achieve desired properties for a specific application.[1] These formulations are not mere mixtures; they are complex systems where intermolecular interactions govern the final material's performance, from its mechanical resilience to its biocompatibility.[1][3] This guide provides an in-depth exploration of the principles and practices of designing, preparing, and characterizing polymer formulations for cutting-edge applications, intended for researchers, scientists, and drug development professionals.

The versatility of polymer formulations stems from the ability to tailor their properties. Base polymers, such as polyethylene, polypropylene, and polyvinyl chloride, provide the foundational characteristics of strength and flexibility.[1] Additives, including stabilizers, plasticizers, fillers, and colorants, are then incorporated to enhance or modify these inherent properties.[1] For instance, plasticizers increase flexibility, while fillers can improve mechanical strength or reduce costs.[1] This targeted approach allows for the creation of materials for a vast array of applications, including advanced drug delivery systems, durable coatings, and materials for 3D printing.[1][4][5]

I. Advanced Application: Polymer-Based Drug Delivery Systems

The field of drug delivery has been revolutionized by polymer formulations, which enable the controlled and targeted release of therapeutic agents.[3][4][6] Polymers can be engineered to create systems that release drugs in response to specific stimuli like pH or temperature, offering a significant advantage over conventional drug administration.[3]

A. Rationale for Polymer Selection in Drug Delivery

The choice of polymer is critical in designing a drug delivery system. Key considerations include:

  • Biocompatibility: The polymer must not elicit an adverse immune response.[3] Materials like poly(lactic-co-glycolic acid) (PLGA) are widely used due to their biocompatibility and biodegradability.[6]

  • Biodegradability: For many applications, it is desirable for the polymer to degrade into non-toxic byproducts that can be safely cleared from the body.[6]

  • Drug Encapsulation Efficiency: The polymer matrix must effectively entrap the drug.

  • Release Kinetics: The polymer's properties will dictate the rate at which the drug is released.[4]

B. Protocol for Preparing Drug-Loaded Polymer Microparticles via Emulsion-Solvent Evaporation

This protocol describes a common method for encapsulating a hydrophobic drug within a biodegradable polymer matrix.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Hydrophobic drug

  • Dichloromethane (DCM) - organic solvent

  • Poly(vinyl alcohol) (PVA) - surfactant

  • Deionized water

Equipment:

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Fume hood

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and the hydrophobic drug in DCM in a glass vial. The concentration will influence the final particle size and drug loading.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA. The PVA acts as a surfactant to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed. This creates an oil-in-water (o/w) emulsion, where the DCM droplets containing the polymer and drug are dispersed in the water.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours in a fume hood to allow the DCM to evaporate. As the solvent evaporates, the PLGA precipitates, entrapping the drug to form solid microparticles.

  • Particle Collection and Washing: Centrifuge the microparticle suspension to pellet the particles. Remove the supernatant and wash the particles with deionized water multiple times to remove residual PVA.

  • Lyophilization: Freeze-dry the washed microparticles to obtain a fine, dry powder.

C. Characterization of Drug-Loaded Microparticles

A suite of analytical techniques is employed to characterize the formulated microparticles:

Parameter Analytical Technique Purpose
Particle Size and Morphology Scanning Electron Microscopy (SEM)To visualize the shape, surface texture, and size distribution of the microparticles.
Drug Loading and Encapsulation Efficiency High-Performance Liquid Chromatography (HPLC) or UV-Vis SpectroscopyTo quantify the amount of drug encapsulated within the microparticles.
Thermal Properties Differential Scanning Calorimetry (DSC)To determine the physical state of the drug within the polymer matrix (crystalline or amorphous) and to assess polymer-drug interactions.[7]
In Vitro Drug Release Dialysis or Sample and Separate MethodTo measure the rate of drug release from the microparticles in a simulated physiological environment.

II. High-Performance Polymer Coatings

Polymer coatings are applied to substrates to provide protection, enhance aesthetics, or impart specific functionalities.[8] The formulation of these coatings is a balance of achieving desired film properties with practical application considerations.

A. Key Components of a Polymer Coating Formulation
  • Binder/Resin: The primary polymer component that forms the continuous film and adheres to the substrate.[9]

  • Solvent/Dispersant: A liquid medium that dissolves or disperses the binder and other components, facilitating application.[9]

  • Pigments and Fillers: Provide color, opacity, and can enhance mechanical properties.

  • Additives: Include plasticizers for flexibility, surfactants for improved wetting, and crosslinkers for enhanced durability.[10]

B. Protocol for Preparing a Solvent-Based Polymer Film

This protocol outlines the preparation of a simple polymer film using a solution casting method.

Materials:

  • Poly(methyl methacrylate) (PMMA)

  • Toluene (solvent)

  • Plasticizer (e.g., dibutyl phthalate)

Equipment:

  • Glass petri dish or a flat, level casting surface

  • Magnetic stirrer

  • Controlled environment for solvent evaporation (e.g., a level surface in a fume hood)

Procedure:

  • Polymer Solution Preparation: Dissolve PMMA in toluene with gentle stirring. The viscosity of the solution will depend on the polymer concentration.

  • Additive Incorporation: Once the polymer is fully dissolved, add the plasticizer and stir until a homogenous solution is obtained.

  • Casting: Pour the polymer solution into the petri dish, ensuring an even spread.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment. Rapid evaporation can lead to defects in the film.

  • Film Detachment: Once the film is completely dry, it can be carefully detached from the casting surface.

C. Workflow for Polymer Coating Formulation and Characterization

G cluster_0 Formulation cluster_1 Preparation cluster_2 Characterization Define_Requirements Define Coating Requirements (e.g., hardness, flexibility) Component_Selection Select Polymer, Solvent, Additives Define_Requirements->Component_Selection Formulation_Optimization Optimize Component Ratios Component_Selection->Formulation_Optimization Mixing Mixing and Dissolution Formulation_Optimization->Mixing Application Application to Substrate (e.g., casting, spraying) Mixing->Application Curing_Drying Curing/Drying Application->Curing_Drying Mechanical_Testing Mechanical Testing (Tensile, Adhesion) Curing_Drying->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC, TGA) Curing_Drying->Thermal_Analysis Spectroscopy Spectroscopic Analysis (FTIR) Curing_Drying->Spectroscopy Microscopy Microscopy (SEM) Curing_Drying->Microscopy Feedback_Loop Feedback for Optimization Mechanical_Testing->Feedback_Loop Thermal_Analysis->Feedback_Loop Feedback_Loop->Formulation_Optimization

Caption: Workflow for polymer coating development.

III. Additive Manufacturing (3D Printing) with Polymer Formulations

3D printing, or additive manufacturing, has emerged as a powerful tool for creating complex, customized objects directly from a digital model.[5][11] Polymer formulations are central to this technology, with materials being specifically designed for different printing processes like Fused Deposition Modeling (FDM) and Stereolithography (SLA).[12][13]

A. Material Requirements for 3D Printing

The choice of polymer formulation is dictated by the 3D printing technology:

  • FDM: Requires thermoplastic filaments that can be melted, extruded, and then rapidly solidify.[5][13] Common materials include polylactic acid (PLA) and acrylonitrile butadiene styrene (ABS).[14]

  • SLA: Utilizes liquid photopolymer resins that are cured (solidified) by exposure to UV light.[12][13]

B. Protocol for Tensile Testing of 3D Printed Polymer Specimens (ASTM D638)

Mechanical testing is crucial to validate the performance of 3D printed parts.[15][16] ASTM D638 is a standard test method for determining the tensile properties of plastics.[16][17]

Specimen Preparation:

  • Design a "dog-bone" shaped tensile specimen according to ASTM D638 specifications using CAD software.

  • 3D print the specimens using the desired polymer formulation and printing parameters. It is critical to control parameters like print orientation and infill density as they significantly impact mechanical properties.

Testing Procedure:

  • Condition the specimens at a standard temperature and humidity.

  • Measure the width and thickness of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data throughout the test.

Data Analysis:

From the stress-strain curve obtained, the following properties can be determined:

  • Tensile Strength: The maximum stress the material can withstand before breaking.[16]

  • Young's Modulus: A measure of the material's stiffness.

  • Elongation at Break: The percentage increase in length at the point of fracture.[16]

C. Logic Diagram for Material Selection in Polymer 3D Printing

G Application_Req Define Application Requirements (e.g., strength, flexibility, biocompatibility) Printing_Tech Select 3D Printing Technology (e.g., FDM, SLA) Application_Req->Printing_Tech FDM_Material Thermoplastic Filament (e.g., PLA, ABS, PETG) Printing_Tech->FDM_Material FDM SLA_Material Photopolymer Resin (e.g., Acrylic-based, Epoxy-based) Printing_Tech->SLA_Material SLA Material_Formulation Develop/Select Specific Polymer Formulation FDM_Material->Material_Formulation SLA_Material->Material_Formulation Characterization Characterize Mechanical and Thermal Properties Material_Formulation->Characterization Performance_Validation Validate Performance against Requirements Characterization->Performance_Validation Performance_Validation->Material_Formulation Does Not Meet Requirements Final_Selection Final Material Selection Performance_Validation->Final_Selection Meets Requirements

Caption: Decision process for 3D printing material selection.

IV. Key Characterization Techniques for Polymer Formulations

Thorough characterization is essential to understand the structure-property relationships in polymer formulations and to ensure they meet performance specifications.[18]

A. Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature or time.[19][20] It is used to determine glass transition temperature (Tg), melting point (Tm), and crystallinity.[7][21][22]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[19][21] TGA is used to evaluate thermal stability and the composition of filled polymers.[20]

Protocol for DSC Analysis of a Polymer Sample:

  • Accurately weigh a small amount of the polymer sample (5-10 mg) into an aluminum DSC pan.

  • Seal the pan using a press.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify thermal transitions.

B. Rheological Analysis

Rheology is the study of the flow and deformation of materials.[23] For polymer formulations, rheological properties are critical for processing (e.g., extrusion, coating) and for understanding the final material's behavior.[24][25][26][27]

  • Rotational Rheometry: Measures viscosity and viscoelastic properties (storage and loss moduli) as a function of shear rate, frequency, or temperature.

Protocol for Viscosity Measurement of a Polymer Solution:

  • Load the polymer solution onto the plate of a rotational rheometer.

  • Set the gap between the parallel plates or cone and plate geometry.

  • Equilibrate the sample to the desired temperature.

  • Perform a shear rate sweep, measuring the shear stress at a series of shear rates.

  • Plot viscosity (shear stress/shear rate) as a function of shear rate.

C. Mechanical Testing

Mechanical testing provides information on how a material behaves under an applied force.[28]

  • Tensile Testing: As described in the 3D printing section, this measures properties like strength, stiffness, and ductility.[15][29][30]

Conclusion

The field of polymer formulations in material science is dynamic and continually evolving. A deep understanding of the interplay between the chemical components, processing conditions, and final material properties is paramount for innovation. By employing systematic formulation strategies and rigorous characterization protocols, researchers and scientists can unlock the full potential of polymers to address challenges in a multitude of industries.

References

  • Teacher Guide Preparation of Bio-based Polymer Films. (n.d.).
  • What Are Polymer Formulations? Understanding Their Role in Manufacturing. (2025, July 3).
  • Advancements in Polymer Science: Synthesis, Characterization, and Biomedical Applications of Homopolymers and Copolymers. (n.d.). SCIRP.
  • Advanced Drug Delivery System for Improvement in Drug Delivery Technology. (2022, December 15).
  • Advanced mechanisms of polymer-based drug delivery systems for clinical applications. (2026, January 31).
  • Polymer Chemistry And Its Applications In Pharmaceutical Composite Formulations. (2025, August 7). STM Journals.
  • ASTM D882 - Film Testing. (n.d.). DDL.
  • GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW. (2025, January 3).
  • What Is ASTM D882-02? A Complete Guide to Plastic Film Tensile Testing. (2025, November 17). Pacorr.
  • Formation and Characterization of Anchored Polymer Coatings on Alumina. (n.d.). ACS Publications.
  • Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing. (2026, January 5).
  • ASTM D882| film tensile test. (n.d.). ZwickRoell.
  • Thermal Analysis of Polymers Selected Applications. (n.d.).
  • ASTM D638 Standard Test Method for Tensile Properties of Plastics. (n.d.). Shimadzu.
  • Polymers in Controlled Drug Delivery. (n.d.). Medical Device and Diagnostic Industry.
  • Synthesis and Characterization of Polymer-Based Coatings Modified with Bioactive Ceramic and Bovine Serum Albumin. (2021, March 30). MDPI.
  • Polymer Materials in Daily Life: Classification, Applications, and Future Prospects. (n.d.).
  • Thin Polymer Film Preparation Guide. (n.d.). Scribd.
  • Thermal analysis methods (DSC, TGA). (2026, March 4). Fiveable.
  • Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. (2017, April 13).
  • Advanced Biopolymeric Systems for Drug Delivery. (n.d.). springerprofessional.de.
  • Analytical Series: Rheological and Thermal Characterization of Polymer Coatings: A Case Study. (2017, July 8).
  • Recent advances in polymeric drug delivery systems. (2020, June 16). Pharma Excipients.
  • Functional Polymer Coatings. (n.d.).
  • Film Formation in Polymer Coatings. (n.d.). Scott Bader.
  • Characterizing method for polymers. (2016, August 3). The Analytical Scientist.
  • 3D Printing Polymers: Types, Materials & Processing Methods. (2025, July 7). SpecialChem.
  • Measuring the rheology of polymer solutions. (n.d.). Technology Networks.
  • Polymers in 3D printing. (n.d.). Sinterit.
  • Polymer 3D Printing Review: Materials, Process, and Design Strategies for Medical Applications. (n.d.). PMC.
  • Recent Progress in 3D Printing of Polymer Materials as Soft Actuators and Robots. (2025, January 11). ACS Publications.
  • Rheology in Polymer Analytics. (n.d.). Thermo Fisher Scientific.
  • Mini-Film Maker Kit: Creating Polymer Thin Films for Spectroscopy Measurements | Step-by-Step Guide. (2023, December 11). YouTube.
  • Rheological Measurements and Structural Analysis of Polymeric Materials. (2021, April 1). MDPI.
  • DSC Analysis of Polymers. (n.d.). EAG Laboratories.
  • Types of Polymers Using in 3D Printing and Their Applications: A Brief Review. (n.d.). Semantic Scholar.
  • Rheological investigation of polymers. (n.d.). Anton Paar Wiki.
  • SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.). Waters Corporation.
  • Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. (n.d.). CORE.
  • Polymer Characterization Technique Overview. (2024, August 15). Measurlabs.
  • Polymer Characterization: How to Get Started. (2021, August 18). SpecialChem.
  • Rheological Considerations of Pharmaceutical Formulations: Focus on Viscoelasticity. (2023, June 7). PMC.
  • Polymer Analysis/Characterization. (2025, December 20). ResolveMass Laboratories Inc.
  • Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. (2025, June 3).
  • Polymer Film Manufacturing Guide. (n.d.). Scribd.

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Technical Notes & Optimization

Troubleshooting

Purification of crude Methyl 2-cyano-5-hydroxybenzoate by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of multifunctional aromatic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of multifunctional aromatic intermediates. Methyl 2-cyano-5-hydroxybenzoate (CAS: 1261763-38-5) is a prime example of a deceptively complex molecule to purify. It possesses a methyl ester, a highly polar cyano group, and a phenolic hydroxyl group. This triad of functional groups creates competing intermolecular forces—specifically, strong hydrogen bonding with the silanol groups of normal-phase silica gel.

If handled incorrectly, this leads to severe band broadening (tailing), poor recovery, and co-elution with structurally similar impurities (such as unreacted bromo-phenols or anthranilic acid derivatives). Below is our comprehensive troubleshooting guide and protocol to ensure a self-validating, high-purity isolation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my crude Methyl 2-cyano-5-hydroxybenzoate smear across the entire TLC plate and column? A: This is a classic manifestation of silanol interaction. The phenolic -OH group acts as a strong hydrogen bond donor, interacting heterogeneously with the slightly acidic silanol (-SiOH) sites on the silica gel surface. To resolve this, you must introduce a competitive modifier. Adding 0.5% to 1% glacial acetic acid (AcOH) or formic acid to your mobile phase protonates the silanol groups and competitively binds to the silica. This causality forces the phenol to partition cleanly into the mobile phase, thereby sharpening the elution band [1].

Q2: The compound is poorly soluble in my starting eluent (e.g., Hexane or pure DCM). How should I load it onto the column? A: Do not force a liquid load if the compound requires a highly polar solvent (like pure MeOH or DMSO) to dissolve. Injecting a highly polar plug into a non-polar column will cause immediate band broadening and ruin your resolution. Instead, utilize Dry Loading . Dissolve the crude mixture in a volatile solvent (like acetone or THF), add silica gel, and evaporate the solvent completely under reduced pressure to yield a free-flowing powder. This ensures the compound elutes based on its intrinsic affinity for the stationary phase, not the loading solvent.

Q3: What is the optimal solvent system for automated flash chromatography (e.g., CombiFlash)? A: While Hexane/Ethyl Acetate is traditional, the polarity of the cyano and phenolic groups makes Dichloromethane (DCM) and Methanol (MeOH) highly effective. Recent validated protocols for this specific compound utilize an isocratic or shallow gradient of 5% MeOH in DCM [2].

Section 2: Quantitative Data & Solvent System Comparison

To aid in your method development, the following table synthesizes the expected chromatographic behavior of Methyl 2-cyano-5-hydroxybenzoate across different eluent systems.

Solvent SystemAdditiveApprox. Rf ValueCausality & Observation
30% EtOAc in HexaneNone0.15Severe Tailing: Unsuppressed phenol-silanol H-bonding.
30% EtOAc in Hexane1% Acetic Acid0.30Sharp Band: Acid competitively blocks silica active sites.
5% MeOH in DCMNone0.35Moderate Tailing: Good solubility, but residual silanol affinity.
5% MeOH in DCM1% Acetic Acid0.45Excellent Resolution: Optimal for automated flash systems.

Section 3: Standard Operating Procedure (SOP) - Optimized Purification Workflow

This protocol is designed as a self-validating system: each step includes a visual or analytical checkpoint to ensure the integrity of the purification.

Step 1: Column Preparation & Conditioning

  • Select a high-quality silica gel (40–63 μm, 230–400 mesh) to ensure high surface area and optimal theoretical plates [1]. Use a 30:1 to 50:1 silica-to-crude mass ratio.

  • Slurry pack the column using the starting eluent: DCM containing 1% Acetic Acid.

  • Checkpoint: Ensure the silica bed is perfectly level. A slanted bed will cause the cyano-phenol band to elute asymmetrically, destroying resolution.

Step 2: Dry Loading the Crude Mixture

  • Dissolve the crude Methyl 2-cyano-5-hydroxybenzoate in a minimum volume of Acetone.

  • Add dry silica gel (3× the mass of the crude).

  • Evaporate the mixture on a rotary evaporator until a dry, free-flowing powder is achieved.

  • Carefully pour the dry powder onto the flat silica bed. Top with a 1 cm layer of clean sea sand to prevent disturbance during solvent addition [1].

Step 3: Elution & Fraction Collection

  • Begin elution with 100% DCM (containing 1% AcOH) for 2 column volumes (CV) to elute non-polar impurities.

  • Initiate a gradient, slowly increasing the polarity to 5% MeOH in DCM (maintaining 1% AcOH throughout) [2].

  • Collect fractions in standard test tubes.

  • Checkpoint: Monitor elution using UV detection at 254 nm. The conjugated aromatic ring and cyano group provide strong UV absorbance.

Step 4: Fraction Analysis & Recovery

  • Spot the UV-active fractions onto a silica TLC plate. Develop in 5% MeOH/DCM + 1% AcOH.

  • Visualize under short-wave UV (254 nm). For secondary confirmation, stain the plate with Ferric Chloride (FeCl3) solution; the phenolic -OH will immediately complex with Fe(III) to form a deep purple/blue spot, confirming the presence of the target compound.

  • Pool the pure fractions and concentrate under reduced pressure. Note: Co-evaporate with toluene twice to completely azeotrope and remove residual acetic acid.

Section 4: Workflow Visualization

Below is the logical decision tree for troubleshooting the purification of this specific compound.

PurificationWorkflow Start Crude Methyl 2-cyano- 5-hydroxybenzoate SolCheck Soluble in DCM? Start->SolCheck LiqLoad Liquid Loading SolCheck->LiqLoad Yes DryLoad Dry Loading onto Silica SolCheck->DryLoad No Elution Elute: 5% MeOH in DCM LiqLoad->Elution DryLoad->Elution Tailing TLC shows tailing? Elution->Tailing AddAcid Add 1% Acetic Acid Tailing->AddAcid Yes Collect Collect Fractions (UV 254 nm & FeCl3) Tailing->Collect No AddAcid->Collect

Fig 1. Decision tree for the chromatographic purification of Methyl 2-cyano-5-hydroxybenzoate.

References

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses (Org. Synth. 2025, 102, 276–302) URL: [Link]

  • Source: United States Patent Application Publication (US20250170100A1)
Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl p-Hydroxybenzoate

Welcome to the technical support resource for the synthesis of methyl p-hydroxybenzoate, also known as methylparaben. This guide is designed for researchers, chemists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of methyl p-hydroxybenzoate, also known as methylparaben. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this common yet nuanced esterification reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and enhance the yield and purity of your product.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of methyl p-hydroxybenzoate via Fischer esterification.

Q1: What is the primary reaction mechanism for synthesizing methyl p-hydroxybenzoate from p-hydroxybenzoic acid and methanol? A1: The synthesis proceeds via an acid-catalyzed Fischer esterification.[1] This is a reversible condensation reaction where a carboxylic acid and an alcohol react to form an ester and water.[2][3] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A series of proton transfers follows, leading to the elimination of a water molecule and subsequent deprotonation to yield the final ester product.[4][5]

Q2: What is the dual role of concentrated sulfuric acid (H₂SO₄) in this reaction? A2: Concentrated sulfuric acid serves two critical functions in Fischer esterification.[6][7] First, it acts as a catalyst, increasing the reaction rate by lowering the activation energy.[2] Second, it serves as a powerful dehydrating agent.[3] By sequestering the water produced during the reaction, it shifts the reaction equilibrium to favor the formation of the ester product, thereby increasing the overall yield according to Le Chatelier's principle.[2][3]

Q3: Why is it necessary to use an excess of one reagent? Which one should be in excess? A3: To maximize the product yield in an equilibrium-driven reaction like Fischer esterification, it is common practice to use one of the reactants in large excess.[3][8] This shifts the equilibrium towards the product side. Typically, the alcohol (methanol) is used in excess because it is less expensive and can be more easily removed from the reaction mixture after completion via distillation.[1] Molar ratios of p-hydroxybenzoic acid to methanol of 1:3 to 1:5 are often employed to achieve high yields.[3][8] For instance, a study showed that increasing the molar ratio from 1:1 to 1:3 raised the yield from 40.2% to 86%.[8]

Q4: What are the essential safety precautions for this synthesis? A4: Key safety measures include:

  • Handling Reagents: Concentrated sulfuric acid is extremely corrosive and must be handled with care in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10] Methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin.[11]

  • Reaction Setup: The reaction should be performed in a well-ventilated fume hood.[12] Since flammable alcohol is used, heating should be conducted using a heating mantle or water bath, not an open flame like a Bunsen burner.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and gloves.[10][11] For handling large quantities or in case of insufficient ventilation, a respirator may be necessary.[9]

Troubleshooting Guide: From Low Yields to Impure Products

This section provides solutions to specific problems you may encounter during the experiment.

Issue 1: The reaction yield is significantly lower than expected.

Q: I followed the protocol, but my final yield of methyl p-hydroxybenzoate is very low. What went wrong? A: Low yields are a common issue and can stem from several factors related to the reaction equilibrium, workup, or purification.

  • Cause 1: Incomplete Reaction. The Fischer esterification is a slow, reversible reaction.[3][13]

    • Solution: Ensure an adequate reflux period (typically 2-4 hours) to allow the reaction to reach equilibrium.[1] You can monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material, p-hydroxybenzoic acid.[1][14]

  • Cause 2: Insufficient Water Removal. The presence of water in the reaction mixture will shift the equilibrium back towards the reactants, reducing the yield.[8]

    • Solution: Use concentrated (97-98%) sulfuric acid, which acts as a dehydrating agent.[2][6] Ensure all glassware is thoroughly dried before use. For larger-scale reactions, using an azeotropic distillation technique with a Dean-Stark apparatus and a solvent like toluene can be highly effective at removing water as it forms.[8]

  • Cause 3: Suboptimal Reagent Ratio. Using a stoichiometric (1:1) ratio of reactants will result in an equilibrium mixture with a significant amount of unreacted starting materials.[3][8]

    • Solution: Employ a significant excess of methanol (e.g., a 1:3 to 1:5 molar ratio of p-hydroxybenzoic acid to methanol) to drive the reaction to completion.[8]

  • Cause 4: Product Loss During Workup. The product can be lost during the neutralization and washing steps if not performed carefully.

    • Solution: After cooling the reaction mixture, precipitate the crude product by pouring it into cold water. When neutralizing the remaining acid with a weak base like sodium bicarbonate or sodium carbonate solution, add it slowly and carefully to avoid vigorous effervescence that could cause loss of material.[2] Ensure the pH is neutral (7-8) to remove unreacted carboxylic acid without hydrolyzing the ester product.[1]

Issue 2: The final product is impure or has a low melting point.

Q: My isolated product is an off-white or yellowish solid, and its melting point is broad and lower than the literature value (125-128°C). How can I improve its purity? A: Discoloration and a depressed melting point are clear indicators of impurities, most commonly unreacted starting material or side products.

  • Cause 1: Residual p-Hydroxybenzoic Acid. The most common impurity is unreacted p-hydroxybenzoic acid.

    • Solution: During the workup, perform a thorough wash with a dilute solution of a weak base like 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2] This will convert the acidic p-hydroxybenzoic acid into its water-soluble sodium salt, which can then be removed in the aqueous phase, while the neutral ester product remains in the solid or organic phase.[2]

  • Cause 2: Side Reactions. While Fischer esterification is generally clean, high temperatures or overly harsh acidic conditions can potentially lead to minor side products, such as sulfonation of the aromatic ring, though this is less common under typical reflux conditions.

    • Solution: Maintain a controlled reflux temperature (around 90-100°C) and use only a catalytic amount of sulfuric acid (e.g., 2-3% of the mass of the carboxylic acid).[1][8]

  • Cause 3: Ineffective Purification. The crude product will always contain some level of impurities that must be removed.

    • Solution: Recrystallization is the most effective method for purifying the crude methyl p-hydroxybenzoate.[15] A common and effective solvent is water or a 25% ethanol-water mixture. The key is to dissolve the crude product in a minimum amount of the hot solvent and then allow it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.[14]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key quantitative data from various protocols, allowing for a comparative analysis to optimize your synthesis.

ParameterConventional MethodMicrowave-Assisted MethodAzeotropic Distillation
p-HBA:Methanol (Molar Ratio) 1:3 - 1:5[8]1:1.5 - 1:4.0[16]1:3[8]
Catalyst Conc. H₂SO₄[1]Sodium Hydrogen Sulfate[16]Conc. H₂SO₄[8]
Catalyst Loading 2-3% (by mass of p-HBA)[1]0.1-0.6 g/g of p-HBA[16]Catalytic amount[8]
Temperature Reflux (~90-100°C)[8]450W Microwave Power[16]Reflux (~90-95°C)[8]
Reaction Time 2-10 hours[1]3-18 minutes[16]~1-2 hours[8]
Reported Yield ~86%[8]Up to 95%[16]High[8]

Experimental Protocols & Visual Workflows

Protocol 1: Conventional Synthesis via Acid Catalysis
  • Setup: In a round-bottom flask equipped with a reflux condenser, add p-hydroxybenzoic acid.

  • Reagent Addition: Add an excess of methanol (e.g., a 1:5 molar ratio relative to the p-hydroxybenzoic acid).[17]

  • Catalysis: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of the p-hydroxybenzoic acid).[1]

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle and maintain for 2-4 hours. Monitor the reaction's progress by TLC.[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of cold water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Neutralization: Wash the crude product on the filter with a 5-10% sodium bicarbonate solution until the washings are neutral (pH 7-8). This removes unreacted p-hydroxybenzoic acid and residual sulfuric acid.[1] Follow with a final wash with cold water.

  • Drying: Dry the purified product thoroughly.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude, dried methyl p-hydroxybenzoate into an Erlenmeyer flask.

  • Dissolution: Add a minimum amount of a suitable hot solvent (e.g., water or a 25% ethanol/water mixture) to just dissolve the solid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14]

  • Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry completely.

  • Characterization: Determine the melting point of the dried crystals. A sharp melting point between 125-128°C indicates high purity.[18] Further characterization can be done using IR and NMR spectroscopy.[8][19]

Visualizing the Science

To better understand the processes, the following diagrams illustrate the reaction mechanism and the general laboratory workflow.

Fischer_Esterification cluster_mechanism Fischer Esterification Mechanism p1 1. Protonation p2 2. Nucleophilic Attack (Methanol) p1->p2 Activates Carbonyl p3 3. Proton Transfer p2->p3 Forms Tetrahedral Intermediate p4 4. Elimination of Water p3->p4 Creates Good Leaving Group (H2O) p5 5. Deprotonation p4->p5 Reforms Carbonyl Ester Methyl p-Hydroxybenzoate p5->Ester Catalyst H+ Catalyst Regenerated p5->Catalyst

Caption: Acid-catalyzed Fischer esterification mechanism.

Synthesis_Workflow cluster_workflow General Laboratory Workflow start Mix Reagents (p-HBA, Methanol, H₂SO₄) reflux Heat to Reflux (2-4 hours) start->reflux workup Work-up (Cool & Precipitate in Water) reflux->workup isolation Isolation & Neutralization (Filtration & NaHCO₃ Wash) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Drying & Characterization (MP, IR, NMR) purification->analysis

Caption: Laboratory workflow for methyl p-hydroxybenzoate synthesis.

References

  • Google. (2017, June 29). Use of concentrated sulfuric acid in Fischer esterification. Chemistry Stack Exchange. Retrieved from [Link]

  • HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Quora. (2020, August 15). Why is sulfuric acid used in esterification?. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Esterification - Concept. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How concentrated sulfuric acid catalyzes Fischer esterification?. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - methyl-p-hydroxybenzoate. Retrieved from [Link]

  • ChemScience. (2024, November 27). Safety Data Sheet: Methyl-p-hydroxybenzoate sodium salt. Retrieved from [Link]

  • SciSpace. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Retrieved from [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Retrieved from [Link]

  • NWABR.ORG. (2011, April 7). Material Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO42-. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • FAO. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
  • Google Patents. (n.d.). CN103030565A - Synthesis process of methylparaben.
  • MDPI. (2025, April 25). The Application of Multiple Strategies to Enhance Methylparaben Synthesis Using the Engineered Saccharomyces cerevisiae. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methylparaben. Retrieved from [Link]

  • PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]

  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (2005, April 22). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]

  • BMRB. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl p-hydroxybenzoate. Retrieved from [Link]

  • PMC. (n.d.). Expression, purification, crystallization and initial crystallographic characterization of the p-hydroxybenzoate hydroxylase from Corynebacterium glutamicum. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Optimizing the Rosenmund-von Braun Cyanation

Welcome to the Technical Support Center for the Rosenmund-von Braun (RvB) cyanation. As a Senior Application Scientist, I frequently consult with researchers who struggle with this classic transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Rosenmund-von Braun (RvB) cyanation. As a Senior Application Scientist, I frequently consult with researchers who struggle with this classic transformation. While converting an aryl halide to an aryl nitrile using copper(I) cyanide is a fundamental protocol, the traditional conditions (150–200 °C, polar aprotic solvents) often lead to substrate degradation[1]. Furthermore, the strong affinity of Cu(I) for the nitrile product makes isolation notoriously difficult.

This guide is designed to troubleshoot the most common failure points in the RvB reaction, providing field-proven, self-validating protocols to improve your yields and streamline your workflows.

Part 1: Troubleshooting Guides & FAQs

FAQ 1: My TLC and NMR show full conversion of the aryl bromide, but my isolated yield is less than 30%. Where is my product?

  • The Causality: Your product is likely trapped in the aqueous layer or emulsion during workup. Copper(I) is a soft acid, and the newly formed aryl nitrile acts as a moderate σ -donor and π -acceptor. This results in the formation of highly stable, insoluble polymeric Cu(I)-nitrile complexes[2]. Standard aqueous extractions cannot break these coordination bonds.

  • The Solution: You must chemically disrupt the complex using a strong, competing chelating agent. Ethylenediamine or aqueous ammonia with FeCl 3​ are the industry standards for this[3]. They act as bidentate ligands that outcompete the nitrile for the copper center, forming a water-soluble complex and liberating your free nitrile into the organic phase .

FAQ 2: My substrate contains sensitive functional groups and degrades at the 150 °C required for the classic RvB reaction. How can I lower the activation energy?

  • The Causality: The uncatalyzed oxidative addition of the Ar-Br bond to the polymeric, insoluble CuCN lattice is kinetically sluggish, demanding extreme thermal energy[4].

  • The Solution: Introduce a ligand. Adding bidentate ligands like L-Proline[5] or picolinamides[6] breaks down the CuCN polymer into a soluble, monomeric active species. Furthermore, the ligand donates electron density to the Cu(I) center, significantly lowering the activation barrier for oxidative addition. This allows the reaction to proceed at 80–120 °C, preserving sensitive functional groups like hydroxyls and amines . Alternatively, a catalytic domino halide-exchange method can be employed using CuI and a diamine ligand [7].

FAQ 3: My reaction mixture turns black immediately upon heating, and I recover only starting material. What happened?

  • The Causality: A black reaction mixture indicates the disproportionation of Cu(I) into Cu(II) and Cu(0) nanoparticles[3]. This destroys your active copper species. It is almost always caused by wet solvent or oxygen ingress.

  • The Solution: Ensure your DMF or NMP is strictly anhydrous and degassed (sparged with argon for at least 30 minutes). Verify the quality of your CuCN; it should be a pale beige powder. If it is green, it has oxidized to Cu(II) and must be discarded[3].

Part 2: Quantitative Data & Methodologies

Table 1: Comparison of Cyanation Conditions

To help you select the right protocol for your substrate, compare the validated yields and conditions below[7][8][9]:

MethodReagentsTemperatureTypical YieldSubstrate Scope
Classic RvB CuCN (stoich), DMF150–200 °C40–70%Poor (Harsh conditions)
L-Proline Promoted CuCN (stoich), L-Proline, DMF80–120 °C75–98%Good (Tolerates -OH, -NH 2​ )
Picolinamide Promoted CuCN (stoich), Picolinamide, DMF100–120 °C80–99%Excellent (Broad heterocycles)
Buchwald Catalytic CuI (cat.), NaCN, KI, Diamine110 °C70–95%Excellent (Catalytic copper)
Protocol A: Ligand-Promoted Cyanation (L-Proline Method)

This protocol utilizes L-Proline to lower the reaction temperature, providing a self-validating visual cue indicating active complex formation.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), CuCN (1.2 mmol, 107 mg), and L-Proline (1.0 mmol, 115 mg).

  • Degassing: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed DMF (3.0 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C. The solution will initially appear blue/green (ligand coordination) and transition to a dark brown homogeneous solution as the active Cu(I) species forms. Stir for 24 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc). The complete disappearance of the starting material validates the catalytic cycle.

Protocol B: Decomplexation Workup (Ethylenediamine Method)

Use this workup to guarantee maximum recovery of the aryl nitrile.

  • Cooling: Cool the completed reaction mixture to room temperature.

  • Quenching: Pour the mixture into a separatory funnel containing 15 mL of aqueous ammonia (28%) or water.

  • Decomplexation: Add 2.0 mL of ethylenediamine. Shake vigorously. Self-Validation: The aqueous layer will turn deep blue, confirming the formation of the water-soluble copper-amine complex.

  • Extraction: Extract the aqueous phase with ethyl acetate ( 3×15 mL).

  • Washing: Wash the combined organic layers with brine ( 2×10 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Part 3: Mechanistic & Troubleshooting Visualizations

TroubleshootingTree Start Low Yield in RvB Cyanation CheckConv Is starting material consumed? Start->CheckConv WorkupIssue Product Complexation (Cu-Nitrile Trapped) CheckConv->WorkupIssue Yes (Full Conv.) ReactivityIssue Low Reactivity / Substrate Degradation CheckConv->ReactivityIssue No (Low Conv.) SolWorkup Action: Add Ethylenediamine during aqueous workup WorkupIssue->SolWorkup Degrade Is substrate degrading? ReactivityIssue->Degrade SolReact Action: Add L-Proline (Lower Temp to 100°C) Degrade->SolReact Yes Degrade->SolReact No

Troubleshooting workflow for low yields in the Rosenmund-von Braun cyanation.

Mechanism Precat CuCN + Ligand (e.g., L-Proline) Active Active Cu(I) Complex [L-Cu-CN] Precat->Active Coordination OxAdd Oxidative Addition [Ar-Cu(III)(CN)(Br)(L)] Active->OxAdd + Ar-Br RedElim Reductive Elimination Ar-CN + [L-Cu-Br] OxAdd->RedElim Ligand Stabilization Product Aryl Nitrile (Ar-CN) RedElim->Product Product Release

Mechanistic pathway of the ligand-promoted Rosenmund-von Braun cyanation.

References

  • Title: Workup Tricks - Copper Salts. Source: Not Voodoo X (University of Rochester). URL: [Link]

  • Title: L-Proline-Promoted Rosenmund-von Braun Reaction. Source: Synlett (2008). URL: [Link]

  • Title: Ligand-Promoted Rosenmund–von Braun Reaction. Source: Synlett (2023). URL: [Link]

  • Title: Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Source: Journal of the American Chemical Society (2003). URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Ester Group Hydrolysis During Cyanation Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into a common yet challenging issue in organic synthesis: the hydrolysis of ester groups during cyanation reactions. Here, we will move beyond simple procedural lists to explore the underlying chemical principles and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis, and why is it a problem during cyanation?

A1: Ester hydrolysis is a chemical reaction where an ester functional group reacts with water to break down into its parent carboxylic acid and alcohol.[1][2][3][4] This process can be catalyzed by either acids or bases.[2][3] In the context of a cyanation reaction, which often requires nucleophilic cyanide sources and sometimes basic or acidic conditions, the ester group in your substrate is at risk of being unintentionally cleaved. This leads to the formation of undesired byproducts, reduces the yield of your target cyano-ester compound, and complicates the purification process.

Q2: My cyanation reaction is being performed under basic conditions, and I'm observing significant ester hydrolysis. What's happening at the molecular level?

A2: Basic conditions are a major culprit for ester hydrolysis, a reaction also known as saponification.[2][5] The hydroxide ions (OH⁻) or other basic species in your reaction mixture act as potent nucleophiles. They attack the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (RO⁻) as a leaving group and forming a carboxylic acid. In a basic medium, this carboxylic acid is immediately deprotonated to form a carboxylate salt, which is generally unreactive towards further nucleophilic attack, making the hydrolysis reaction essentially irreversible under these conditions.[5][6]

Q3: I'm using a cyanide salt like KCN or NaCN. How can I minimize the basicity of the reaction to protect my ester?

A3: While salts of strong bases and a weak acid (HCN), KCN and NaCN, create a basic environment in solution, there are strategies to mitigate this:

  • Use a Buffered System: Employing a buffer solution can help maintain a more neutral pH. For instance, a phosphate buffer system has been used successfully in some cyanation reactions.[7][8]

  • Slow Addition of Cyanide: Instead of adding the cyanide salt all at once, a slow, controlled addition can keep the instantaneous concentration of the basic cyanide anion low.

  • Alternative Cyanide Sources: Consider using cyanide sources that are less basic or generate cyanide in situ at a controlled rate. Trimethylsilyl cyanide (TMSCN) and acetone cyanohydrin are excellent alternatives.[7][8][9][10][11][12]

Q4: Can I use acidic conditions for my cyanation reaction to avoid base-catalyzed hydrolysis?

A4: While it might seem like a straightforward solution, acidic conditions can also promote ester hydrolysis.[3][13] Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process.[3] The presence of water in your reaction mixture can drive this equilibrium towards the formation of the carboxylic acid and alcohol, especially at elevated temperatures. Therefore, strictly anhydrous (water-free) conditions are crucial if you are attempting a cyanation under acidic catalysis.

Q5: Are there modern cyanation methods that are inherently more compatible with ester-containing substrates?

A5: Absolutely. The field of organic synthesis has seen significant advancements in developing milder and more functional-group-tolerant cyanation methods. Transition-metal-catalyzed cyanations, particularly those using palladium or nickel catalysts, often proceed under neutral or mildly basic conditions and show excellent compatibility with ester groups.[14][15][16][17] These methods can utilize a variety of cyanide sources, including less basic ones like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[15][17] Photoredox catalysis has also emerged as a powerful tool for cyanation under benign conditions.[14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving issues related to ester hydrolysis during your cyanation experiments.

Initial Diagnosis: Confirming Hydrolysis

Before optimizing your reaction, it's crucial to confirm that ester hydrolysis is indeed the primary issue.

Analytical TechniqueIndication of Hydrolysis
Thin-Layer Chromatography (TLC) Appearance of a new, more polar spot corresponding to the carboxylic acid byproduct.[18]
NMR Spectroscopy (¹H or ¹³C) Presence of peaks characteristic of the carboxylic acid and alcohol hydrolysis products in the crude reaction mixture.[18]
IR Spectroscopy A broad O-H stretching band appearing in the 2500-3300 cm⁻¹ region, characteristic of a carboxylic acid.[18]
LC-MS Detection of molecular ions corresponding to the masses of the expected hydrolysis products.
Troubleshooting Decision Tree

Use the following decision tree to identify the likely cause of hydrolysis and find a suitable solution.

G start Ester Hydrolysis Observed q_conditions What are the reaction conditions? start->q_conditions basic Basic (e.g., KCN, NaCN) q_conditions->basic acidic Acidic (e.g., Lewis or Brønsted acid) q_conditions->acidic neutral Neutral / Metal-Catalyzed q_conditions->neutral sol_basic_1 Switch to a less basic cyanide source: - Acetone Cyanohydrin - Trimethylsilyl Cyanide (TMSCN) basic->sol_basic_1 sol_basic_2 Lower the reaction temperature to slow hydrolysis kinetics. basic->sol_basic_2 sol_basic_3 Ensure strictly anhydrous conditions to minimize the presence of water. basic->sol_basic_3 sol_basic_4 Consider a transition-metal-catalyzed cyanation which often uses milder bases. basic->sol_basic_4 sol_acid_1 Ensure absolutely anhydrous conditions. Dry all solvents and reagents. acidic->sol_acid_1 sol_acid_2 Use the minimum required amount of acid catalyst. acidic->sol_acid_2 sol_acid_3 Explore alternative non-acidic cyanation methods. acidic->sol_acid_3 sol_neutral_1 Check for and eliminate any acidic or basic impurities in starting materials and solvents. neutral->sol_neutral_1 sol_neutral_2 Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent formation of acidic species from solvent degradation. neutral->sol_neutral_2 sol_neutral_3 If water is required as a co-solvent, use the minimum effective amount. neutral->sol_neutral_3

Caption: Troubleshooting decision tree for ester hydrolysis in cyanation.

Experimental Protocols: Mitigation Strategies

Protocol 1: Cyanation using Acetone Cyanohydrin as a Safer and Milder Cyanide Source

Acetone cyanohydrin serves as an excellent, less hazardous substitute for HCN and is less basic than alkali metal cyanides.[9][11][12][19] It can release cyanide in a controlled manner, minimizing the risk of ester hydrolysis.[12]

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve your ester-containing substrate in a dry, aprotic solvent (e.g., THF, Dichloromethane).

  • Reagent Addition: Add the catalyst if required (e.g., a copper or palladium complex). Then, slowly add acetone cyanohydrin to the reaction mixture at room temperature. For certain reactions, a co-catalyst like trimethylsilyl cyanide (TMSCN) can accelerate the in-situ generation of free cyanide.[9]

  • Reaction Monitoring: Stir the reaction at the specified temperature (often room temperature is sufficient) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with a mild aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Cyanation with Potassium Hexacyanoferrate(II)

This method is particularly useful for aryl halides containing sensitive functional groups like esters, as it proceeds under mild conditions and avoids strongly basic cyanide salts.[15]

Step-by-Step Methodology:

  • Catalyst Preparation: In a reaction vessel, combine the palladium precursor (e.g., Pd(OAc)₂) and the appropriate phosphine ligand (e.g., XPhos) in a suitable solvent (e.g., toluene or dioxane).

  • Reagent Addition: Add the aryl halide substrate, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), and a mild base (e.g., K₂CO₃).

  • Reaction Conditions: Heat the mixture to the optimal temperature (typically between 70-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and filter off the insoluble salts.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to isolate the desired aryl nitrile.

Advanced Strategy: The Use of Protecting Groups

In cases where the ester is exceptionally labile or the required cyanation conditions are harsh, the use of a protecting group for a different functional group may be necessary to allow for a milder subsequent cyanation. However, protecting the ester itself is generally not a primary strategy as many cyanation conditions are compatible with esters. Instead, one might protect a more reactive group to enable a gentler cyanation protocol.

For example, if a molecule contains both a phenol and an ester, protecting the more acidic phenol as a silyl ether could prevent side reactions and allow for a cleaner cyanation at another position. The choice of protecting group is critical and must be stable to the cyanation conditions and be removable without affecting the newly installed nitrile or the ester.[20][21][22]

Caption: Workflow for using a protecting group strategy.

By understanding the mechanisms of ester hydrolysis and employing these advanced troubleshooting and experimental strategies, you can significantly improve the success rate of your cyanation reactions on complex, ester-containing molecules.

References

  • Park, E. J., Lee, S., & Chang, S. (2010). Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. The Journal of Organic Chemistry, 75(8), 2760–2762. [Link]

  • CCS Chemistry. (n.d.). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. Chinese Chemical Society. [Link]

  • Yeung, P.-y. (n.d.). Transition metal-catalyzed cyanation and isocyanation of aryl halides and sulfonates. PolyU Institutional Research Archive. [Link]

  • Kaliya, M. O., et al. (2018). Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. Polymers, 10(12), 1361. [Link]

  • Galukhin, A., et al. (2023). Cyanate Ester Polymerization: Overview of Mechanistic and Kinetic Aspects. ResearchGate. [Link]

  • (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Milliken. [Link]

  • Twilton, J., et al. (2016). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 138(38), 12487–12490. [Link]

  • Procter, D. J., et al. (2016). C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. Angewandte Chemie International Edition, 55(33), 9678–9682. [Link]

  • Wang, Y., et al. (2023). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 28(24), 8089. [Link]

  • (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Macmillan Group. (n.d.). Deoxycyanation of Alkyl Alcohols. Macmillan Group. [Link]

  • Padhy, A., & Badsah, S. A. (2022). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. New Journal of Chemistry, 46(36), 17205–17229. [Link]

  • (2022). Cyanation – Knowledge and References. Taylor & Francis Online. [Link]

  • (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • Lee, J.-W., et al. (2019). Carbon Dioxide-Catalyzed Stereoselective Cyanation Reaction. ACS Catalysis, 9(6), 5174–5180. [Link]

  • da Silva, A. C. S., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]

  • Hibbert, F., & Satchell, D. P. N. (1968). Acylation. Part XXIV. The cyanide catalysed hydrolysis of esters. Journal of the Chemical Society B: Physical Organic, 565. [Link]

  • Ackermann, L., & Potukuchi, H. K. (n.d.). Process for the transition metal catalyzed cyanation of aryl/vinyl halides.
  • (n.d.). Trimethylsilyl Cyanide (TMSCN, CAS 7677-24-9) - Versatile Cyanation Reagent. UCHEM. [Link]

  • Wang, C., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Organic & Biomolecular Chemistry, 18(10), 1834–1850. [Link]

  • Twilton, J., et al. (2016). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. SciSpace. [Link]

  • (n.d.). Acetone Cyanohydrin: A Convenient Alternative of Toxic Sodium Cyanide/Acetic Acid for Oxidative Cyanation of Tertiary Amines. ResearchGate. [Link]

  • (n.d.). Acetone cyanohydrin. Wikipedia. [Link]

  • (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • (n.d.). Protecting group. Wikipedia. [Link]

  • (2016, February 22). Why do we use excess water during hydrolysis of ester? Quora. [Link]

  • (n.d.). Acetone cyanohydrin-mediated formation of diverse aryl cyanides. ResearchGate. [Link]

  • Tsuji, Y., Yamada, N., & Tanaka, S. (2000). Cyanation of allylic carbonates and acetates using trimethylsilyl cyanide catalyzed by palladium complex. The Journal of Organic Chemistry, 65(16), 4849–4853. [Link]

  • (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Waser, J., et al. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers, 3(10), 1336–1341. [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

  • (n.d.). Protection and deprotection. WILLINGDON COLLEGE, SANGLI. [Link]

  • (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • (2024, July 4). New catalysts enable greener ester synthesis. EurekAlert!. [Link]

  • Aron, A. T., et al. (2018). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Bioconjugate Chemistry, 29(7), 2326–2332. [Link]

  • (n.d.). Ester hydrolysis. Wikipedia. [Link]

  • (n.d.). Acid-catalyzed ester hydrolysis [Video]. Khan Academy. [Link]

  • (n.d.). Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

  • (n.d.). The Intricacies of Hydrolysis: Water's Role in Chemical Reactions. Oreate AI Blog. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 2-cyano-5-hydroxybenzoate vs. Its Isomers

As a Senior Application Scientist in drug development, selecting the correct functionalized aromatic scaffold is critical for designing efficient, high-yielding synthetic routes. Cyano-hydroxybenzoates are highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, selecting the correct functionalized aromatic scaffold is critical for designing efficient, high-yielding synthetic routes. Cyano-hydroxybenzoates are highly versatile building blocks, frequently utilized in the synthesis of complex pharmaceuticals, including 1[1].

However, the relative positioning of the hydroxyl (-OH), cyano (-CN), and methyl ester (-COOMe) groups dictates profoundly different reactivity profiles. This guide provides an in-depth mechanistic comparison of against its structural isomers, 2[2] and 3[3].

Mechanistic & Electronic Analysis

The chemoselectivity of these scaffolds hinges on the electronic cross-talk (resonance and inductive effects) between the substituents on the benzene ring.

  • Methyl 2-cyano-5-hydroxybenzoate (The Target Scaffold): In this molecule, the hydroxyl group is positioned para to the strongly electron-withdrawing cyano group. This resonance stabilization (-R effect) significantly lowers the pKa of the phenol, making it highly susceptible to deprotonation. Conversely, the methyl ester is situated ortho to the cyano group. While the cyano group is linear, its local dipole and proximity create a moderate steric and electronic shield around the ester carbonyl, modulating its susceptibility to nucleophilic attack.

  • Methyl 3-cyano-4-hydroxybenzoate (Isomer A): Here, the hydroxyl group is para to the ester. Upon deprotonation in basic media (e.g., during saponification), the resulting phenoxide anion donates electron density directly into the ester carbonyl via resonance (+R effect). This drastically reduces the electrophilicity of the ester carbon, rendering basic hydrolysis exceptionally slow.

  • Methyl 4-cyano-3-hydroxybenzoate (Isomer B): The ester is para to the cyano group and meta to the hydroxyl group. The para-cyano group strongly withdraws electron density from the ester carbonyl (-R effect), highly activating it toward nucleophilic attack. Because the meta-hydroxyl group cannot donate electron density via resonance to the ester, this isomer exhibits the fastest ester hydrolysis rate.

StructuralReactivity Core Methyl 2-cyano-5-hydroxybenzoate Phenol 5-Hydroxyl Group (Nucleophilic Center) Core->Phenol pKa lowered by para-CN Ester 1-Methyl Ester (Electrophilic Center) Core->Ester Shielded by ortho-CN Nitrile 2-Cyano Group (EWG / Ortho-Steric) Core->Nitrile Activates phenol via -R Alkylation Ether Derivatives Phenol->Alkylation SN2 with R-X Hydrolysis Carboxylic Acids Ester->Hydrolysis Base/H2O

Fig 1. Divergent reactivity pathways and electronic influences in Methyl 2-cyano-5-hydroxybenzoate.

Quantitative Reactivity Comparison

The table below summarizes the practical implications of these electronic effects on standard synthetic transformations.

Table 1: Comparative Reactivity Profile of Cyano-Hydroxybenzoate Isomers
CompoundSubstitution PatternPhenolic Acidity (pKa)Basic Ester Hydrolysis RatePrimary Electronic Influence on Ester
Methyl 2-cyano-5-hydroxybenzoate 2-CN, 5-OHHigh (Activated by para-CN)ModerateOrtho-steric hindrance; Inductive withdrawal (-I)
Methyl 3-cyano-4-hydroxybenzoate 3-CN, 4-OHHighest (Activated by ortho-CN & para-COOMe)Very SlowStrong resonance donation (+R) from para-phenoxide
Methyl 4-cyano-3-hydroxybenzoate 4-CN, 3-OHHigh (Activated by ortho-CN)Very FastStrong resonance withdrawal (-R) from para-CN

Validated Experimental Protocols

To leverage these reactivity differences, the following self-validating protocols have been designed. Causality is embedded in the reagent selection to ensure orthogonal reactivity (e.g., reacting the phenol without disturbing the ester or nitrile).

Protocol A: Chemoselective O-Alkylation of Methyl 2-cyano-5-hydroxybenzoate

Objective: Selectively alkylate the 5-hydroxyl group while preserving the 1-methyl ester and 2-cyano functionalities. Causality & Design: The choice of N,N-Dimethylformamide (DMF) over Tetrahydrofuran (THF) is dictated by the need to maximize the nucleophilicity of the phenoxide anion. DMF, a polar aprotic solvent, strongly solvates the potassium cation but leaves the phenoxide "naked" and highly reactive. Potassium carbonate ( K2​CO3​ ) is basic enough to deprotonate the activated phenol but too mild to initiate ester saponification at room temperature.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of Methyl 2-cyano-5-hydroxybenzoate in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add 1.5 eq of finely powdered K2​CO3​ . Stir the suspension for 15 minutes at room temperature. Self-Validation Check: The solution will transition to a deep yellow/orange, visually confirming phenoxide formation.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 1.1 eq of the desired alkyl halide dropwise. Cooling is critical to prevent exothermic over-alkylation or background hydrolysis.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress via LC-MS.

  • Workup & Isolation: Quench the reaction with distilled water (equal volume to DMF) and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely partition the DMF into the aqueous phase. Dry over Na2​SO4​ and concentrate under reduced pressure. Self-Validation Check: The basic aqueous workup inherently removes any unreacted phenol (which remains aqueous-soluble as a phenoxide), ensuring high crude purity.

Workflow S1 1. Deprotonation K2CO3 in DMF S2 2. Electrophile R-X at 0°C S1->S2 S3 3. Propagation Stir RT, 4h S2->S3 S4 4. Isolation EtOAc/H2O Workup S3->S4

Fig 2. Self-validating experimental workflow for the chemoselective O-alkylation of the phenol.

Protocol B: Differential Ester Saponification (Isomer Comparison)

Objective: Hydrolyze the methyl ester to the corresponding carboxylic acid. Causality & Design: Lithium hydroxide ( LiOH⋅H2​O ) is utilized instead of Sodium hydroxide (NaOH) to provide a milder, more controlled saponification trajectory, minimizing the risk of concurrent nitrile hydrolysis to an amide. A mixed solvent system (THF/MeOH/ H2​O in a 3:1:1 ratio) is employed to ensure total homogeneity of both the organic substrate and the inorganic base.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of the chosen cyano-hydroxybenzoate isomer in the THF/MeOH/ H2​O (3:1:1) mixture (0.1 M).

  • Add 2.0 eq of LiOH⋅H2​O and stir the reaction.

  • Isomer-Specific Observations:

    • Methyl 4-cyano-3-hydroxybenzoate: Complete consumption of starting material occurs within 2 hours at room temperature (driven by the -R effect of the para-cyano group).

    • Methyl 2-cyano-5-hydroxybenzoate: Requires 6-8 hours at room temperature due to the ortho-steric shielding of the cyano group.

    • Methyl 3-cyano-4-hydroxybenzoate: Requires heating to 50 °C for 12+ hours . The para-phenoxide formed in situ strongly deactivates the ester via resonance (+R effect).

  • Workup: Acidify the reaction mixture to pH 2-3 using 1M HCl to precipitate the free carboxylic acid. Extract with Ethyl Acetate, dry, and concentrate.

References

  • PubChemLite - Methyl 4-cyano-3-hydroxybenzoate (C9H7NO3)
  • Source: National Institutes of Health (nih.gov)
  • Methyl 2-cyano-5-hydroxybenzoate | 1261763-38-5 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • US20250170100A1 - Monoacylglycerol lipase inhibitors and use thereof for the treatment of anxiety and related conditions Source: Google Patents URL

Sources

Validation

Comprehensive Comparison Guide: In Vitro Antioxidant and Anti-Inflammatory Activity of 5-ASA Derivatives

Executive Summary 5-Aminosalicylic acid (5-ASA, Mesalazine) remains the gold-standard therapeutic agent for inducing and maintaining remission in inflammatory bowel diseases (IBD), particularly ulcerative colitis[1]. How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aminosalicylic acid (5-ASA, Mesalazine) remains the gold-standard therapeutic agent for inducing and maintaining remission in inflammatory bowel diseases (IBD), particularly ulcerative colitis[1]. However, because uncoated 5-ASA is rapidly absorbed in the proximal small intestine, it requires sophisticated formulation or chemical derivatization (prodrugs) to reach the colonic mucosa[2].

While classic azo-prodrugs like Sulfasalazine and Balsalazide rely on colonic bacterial azoreductases for activation, modern drug development focuses on synthesizing novel 5-ASA derivatives (e.g., amide derivatives and α-aminocinnamic acids) that possess intrinsic, enhanced antioxidant and anti-inflammatory profiles[3],[4]. This guide objectively compares the in vitro performance of standard 5-ASA against next-generation derivatives, providing researchers with actionable data and self-validating experimental protocols.

Mechanistic Foundation: The Dual-Action Paradigm

As an application scientist evaluating IBD therapeutics, it is critical to understand that 5-ASA is not merely a cyclooxygenase (COX) inhibitor. Its efficacy stems from a synergistic dual-action mechanism:

  • Anti-Inflammatory Signaling: 5-ASA acts as a ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), downregulating NF-κB and subsequent pro-inflammatory cytokine production[5],[1]. Furthermore, it inhibits both COX and lipoxygenase (LOX) pathways.

  • Antioxidant & Enzymatic Inhibition: The inflamed colonic mucosa is heavily infiltrated by neutrophils expressing Myeloperoxidase (MPO). MPO catalyzes the formation of highly destructive hypochlorous acid (HOCl) from hydrogen peroxide[4]. 5-ASA and its active derivatives act as direct scavengers of reactive oxygen species (ROS) and promote the accumulation of MPO Complex II, effectively trapping the enzyme in an inactive state[6].

Pathway ASA 5-ASA & Derivatives ROS Reactive Oxygen Species ASA->ROS Scavenges MPO Myeloperoxidase (MPO) ASA->MPO Inhibits PPAR PPAR-γ Activation ASA->PPAR Agonist COX COX/LOX Inhibition ASA->COX Blocks INFLAM Mucosal Inflammation ROS->INFLAM MPO->INFLAM RES Resolution & Healing PPAR->RES COX->INFLAM Prevents INFLAM->RES Blocked

Caption: Mechanistic pathways of 5-ASA derivatives in resolving colonic inflammation.

Comparative Analysis: Standard vs. Novel Derivatives

Established Clinical Prodrugs
  • Sulfasalazine: The original 5-ASA prodrug linked via an azo bond to sulfapyridine. While effective, the sulfapyridine moiety is responsible for significant dose-dependent toxicity and idiosyncratic reactions (e.g., agranulocytosis),[2].

  • Balsalazide: Links 5-ASA to an inert carrier molecule (4-aminobenzoyl-β-alanine). In vitro and clinical data show Balsalazide delivers a higher concentration of active 5-ASA to the colon with a vastly superior tolerability profile compared to Sulfasalazine[2].

  • 5-ASA-ALA: A novel synthesized prodrug linking 5-ASA to alanine. In vitro Caco-2 cell transport studies demonstrate it is barely absorbed in the upper GI tract, ensuring targeted delivery and gradual hydrolysis in the colon[7].

Novel Synthetic Derivatives (Amides & Cinnamic Acids)

Recent drug design has focused on modifying the 5-ASA scaffold to enhance its intrinsic in vitro MPO inhibition and radical scavenging activity (RSA).

  • Amide Derivatives (C1-C4): Synthesized by reacting 5-ASA with various anhydrides. Compounds like C3 and C4 show superior MPO inhibitory effects compared to standard 5-ASA while maintaining excellent DPPH and ABTS radical scavenging properties[3],[6].

  • (E)-2-Hydroxy-α-aminocinnamic acids (2a-2j): These microwave-assisted synthesized analogs show remarkable in vitro MPO inhibition. Specifically, derivative 2h outperformed standard 5-ASA and performed comparably to Indomethacin in MPO inhibition assays[4].

Data Presentation: In Vitro Performance Comparison

The following table synthesizes quantitative in vitro data comparing standard 5-ASA with novel (E)-2-hydroxy-α-aminocinnamic acid derivatives[4],[8].

Compound / DerivativeDPPH RSA (%) [0.32 mM]ABTS RSA (%) [0.04 mM]MPO Inhibition IC50 (µM)Application Notes
5-ASA (Mesalazine) 90.4 ± 3.498.9 ± 1.339 ± 2Baseline standard reference.
Indomethacin N/AN/A29 ± 2Standard MPO inhibitor control.
Derivative 2f 79.6 ± 1.499.4 ± 0.030 ± 5High ABTS scavenging; strong MPO inhibition.
Derivative 2h 77.1 ± 1.568.3 ± 1.826 ± 2Superior MPO inhibition (outperforms 5-ASA).
Derivative 2i 86.7 ± 4.393.5 ± 0.4N/AHighest DPPH scavenging among novel derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for evaluating novel 5-ASA derivatives in vitro.

Protocol Prep Compound Prep (Equimolar Ratios) DPPH DPPH/ABTS Assays (Radical Scavenging) Prep->DPPH MPO MPO Assay (O-dianisidine) Prep->MPO Abs Spectrophotometry (Subtract Background) DPPH->Abs MPO->Abs Data IC50 Calculation & Statistical Analysis Abs->Data

Caption: Standardized in vitro workflow for evaluating novel 5-ASA derivatives.

Protocol 1: Radical Scavenging Activity (DPPH Assay)

Expert Insight: 5-ASA derivatives vary wildly in lipophilicity. DPPH is highly sensitive to lipophilic antioxidants, whereas ABTS covers both hydrophilic and lipophilic spectrums. Furthermore, because many 5-ASA prodrugs (like azo-derivatives) are intensely colored, you must run a compound-only blank to subtract inherent absorbance; failure to do so results in false-negative scavenging data[6],[9].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3×10−5 M solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in DMSO or absolute ethanol[6]. Keep protected from light.

  • Sample Dilution: Prepare serial dilutions of 5-ASA and test derivatives (e.g., 0.012 mM to 0.408 mM) in ethanol[6].

  • Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound.

  • Controls:

    • Positive Control: Trolox or Ascorbic Acid.

    • Negative Control: 100 µL DPPH + 100 µL solvent.

    • Background Blank: 100 µL test compound + 100 µL solvent (Crucial for colored derivatives).

  • Incubation: Incubate for 60 minutes at room temperature in total darkness[6].

  • Measurement: Read absorbance at 517 nm using a UV-Vis spectrophotometer[6].

  • Calculation: RSA(%)=[1−Abscontrol​(Abssample​−Absblank​)​]×100

Protocol 2: In Vitro MPO Inhibition Assay (O-dianisidine Method)

Expert Insight: 5-ASA inhibits MPO by promoting the accumulation of the inactive Compound II state[6]. The O-dianisidine assay measures the residual peroxidase activity of MPO. Indomethacin should be used as the positive control, as it shares a similar mechanism of action[6],[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB) to mimic the neutrophil extraction environment.

  • Enzyme & Substrate: Prepare human MPO enzyme solution. Prepare the substrate solution containing 0.167 mg/mL O-dianisidine dihydrochloride and 0.0005% H2​O2​ in phosphate buffer.

  • Pre-incubation: Incubate 10 µL of MPO with 10 µL of the test derivative (at varying concentrations: 3 to 400 µM) for 10 minutes at 37°C[4].

  • Reaction Initiation: Add 200 µL of the O-dianisidine/ H2​O2​ substrate solution to the mixture.

  • Kinetic Measurement: Immediately measure the change in absorbance at 460 nm over 3 minutes.

  • Data Analysis: Plot the percentage of inhibition against the log concentration (µM) to calculate the IC50​ values[6],[4].

References

  • Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated in silico, in vitro and ex vivo Source: Arabian Journal of Chemistry URL:[Link]

  • MESALAMINE Source: NCATS Inxight Drugs URL:[Link]

  • Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis Source: MDPI URL:[Link]

  • In vitro evaluation of the DPPH reduction (%) by 5-ASA and C1-C4 at six different concentrations Source: ResearchGate URL:[Link]

  • Comparison of the radical-scavenging activity of compounds 2a–j vs. 5-ASA Source: ResearchGate URL:[Link]

  • Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? Source: PMC (NIH) URL:[Link]

  • Sulfasalazine and 5-aminosalicylates in the treatment of inflammatory bowel disease Source: UpToDate / Doctorabad URL:[Link]

  • Balsalazide disodium for the treatment of ulcerative colitis Source: Ovid URL:[Link]

  • Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis Source: PMC (NIH) URL:[Link]

Sources

Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-cyano-5-hydroxybenzoate

For the modern researcher, mass spectrometry is an indispensable tool, offering a glimpse into the very heart of molecular structure. This guide, designed for scientists and drug development professionals, provides an in...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, mass spectrometry is an indispensable tool, offering a glimpse into the very heart of molecular structure. This guide, designed for scientists and drug development professionals, provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Methyl 2-cyano-5-hydroxybenzoate. By understanding how this molecule fractures under energetic conditions, we can unlock crucial structural information, essential for its identification and characterization in complex mixtures.

This comparison guide will not only dissect the fragmentation of our target molecule but also place it in the context of simpler, related compounds. Through this comparative lens, we will build a foundational understanding of how different functional groups—the methyl ester, the cyano group, and the hydroxyl group—collectively influence the fragmentation cascade of an aromatic system.

The Logic of Fragmentation: Ionization and the Initial Break

Before a molecule can fragment, it must first be ionized. In this guide, we will focus on Electron Ionization (EI), a common and robust technique for the analysis of relatively small, volatile molecules like Methyl 2-cyano-5-hydroxybenzoate. In the EI source of a mass spectrometer, the analyte molecule (M) is bombarded with high-energy electrons, leading to the ejection of one of its own electrons and the formation of a positively charged molecular ion (M•+).[1][2] This molecular ion is often energetically unstable and will readily undergo fragmentation to produce a series of smaller, charged fragments and neutral losses.[1][2] The pattern of these fragments provides a unique "fingerprint" of the molecule's structure.

The initial ionization of Methyl 2-cyano-5-hydroxybenzoate is most likely to occur at a site with non-bonding electrons, such as the oxygen atoms of the hydroxyl or ester groups, or the nitrogen atom of the cyano group. The stability of the resulting molecular ion is enhanced by the aromatic ring, which can delocalize the positive charge, typically resulting in a prominent molecular ion peak in the mass spectrum.[3][4]

A Tale of Three Functional Groups: Predicting the Fragmentation Cascade

The fragmentation of Methyl 2-cyano-5-hydroxybenzoate is a story told by its three functional groups. To understand the complete picture, we will first examine the characteristic fragmentation of simpler, related molecules: methyl benzoate and cyanophenol.

The Methyl Benzoate Backbone: Loss of the Ester Group

Methyl benzoate, the simplest component of our target molecule, exhibits a characteristic fragmentation pattern dominated by the ester functional group. A primary and highly favorable fragmentation pathway is the loss of the methoxy radical (•OCH3) from the molecular ion, resulting in the formation of a stable benzoyl cation.[4] Another common fragmentation is the loss of formaldehyde (CH2O) via a McLafferty-type rearrangement, if a suitable gamma-hydrogen is available, though this is less likely in the rigid aromatic system.

The Influence of the Cyano Group: Aromatic Nitrile Fragmentation

Aromatic nitriles, such as benzonitrile, are characterized by a strong molecular ion peak due to the stability of the aromatic system.[5][6] Key fragmentation pathways for aromatic nitriles involve the loss of a hydrogen cyanide molecule (HCN), resulting in a fragment with a mass-to-charge ratio (m/z) of M-27.[5][7] The loss of a cyano radical (•CN), leading to a fragment at m/z M-26, is also a possible, though often less prominent, fragmentation route.[5]

The Hydroxyl Group's Contribution: The Phenolic Signature

Phenolic compounds, particularly those with a cyano group, often exhibit a characteristic loss of carbon monoxide (CO). For instance, 2-hydroxybenzonitrile shows a significant fragmentation pathway involving the elimination of CO from the molecular ion.[8][9] This is a common fragmentation for phenolic compounds and can be a key diagnostic peak.

Synthesizing the Evidence: The Predicted Fragmentation Pattern of Methyl 2-cyano-5-hydroxybenzoate

By combining the fragmentation behaviors of its constituent parts, we can predict the major fragmentation pathways for Methyl 2-cyano-5-hydroxybenzoate (Molecular Weight: 177.15 g/mol ).

Table 1: Predicted Major Fragment Ions for Methyl 2-cyano-5-hydroxybenzoate

Proposed Fragment Ion m/z (Predicted) Neutral Loss Description
[M]•+177-Molecular Ion
[M - •OCH3]+146•OCH3Loss of the methoxy radical from the ester group.
[M - CO]+•149COLoss of carbon monoxide, characteristic of the phenolic hydroxyl group.
[M - HCN]+•150HCNLoss of hydrogen cyanide, a typical fragmentation for aromatic nitriles.
[M - •CN]+151•CNLoss of the cyano radical.
[C7H4O2]+•120•OCH3, COSubsequent loss of CO from the [M - •OCH3]+ ion.

The following diagram illustrates the predicted primary fragmentation pathways:

Fragmentation_Pathway M [C9H7NO3]•+ m/z = 177 (Molecular Ion) F1 [C8H4NO2]+ m/z = 146 M->F1 - •OCH3 F2 [C8H7N2O2]+• m/z = 149 M->F2 - CO F3 [C8H6O3]+• m/z = 150 M->F3 - HCN F4 [C8H7O3]+ m/z = 151 M->F4 - •CN F5 [C7H4O2]+• m/z = 120 F1->F5 - CO

Caption: Predicted primary fragmentation pathways of Methyl 2-cyano-5-hydroxybenzoate under Electron Ionization.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with Electron Ionization would be employed.

1. Sample Preparation:

  • Dissolve approximately 1 mg of Methyl 2-cyano-5-hydroxybenzoate in 1 mL of a volatile, high-purity solvent such as methanol or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase temperature at 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: Scan from m/z 40 to 300.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to Methyl 2-cyano-5-hydroxybenzoate.

  • Extract the mass spectrum from this peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the experimental spectrum with the predicted fragmentation pattern.

Comparative Analysis: Unraveling the Influence of Substituents

To truly appreciate the fragmentation of Methyl 2-cyano-5-hydroxybenzoate, it is instructive to compare its predicted mass spectrum with that of its simpler analogs.

Table 2: Comparison of Key Fragmentation Pathways

Compound Molecular Ion (m/z) Key Fragment 1 (m/z) Neutral Loss 1 Key Fragment 2 (m/z) Neutral Loss 2
Methyl Benzoate136105•OCH377C=O
4-Hydroxybenzonitrile11991CO64HCN
Methyl 2-cyano-5-hydroxybenzoate 177 146 •OCH3 149 CO

This comparison clearly demonstrates the additive nature of fragmentation patterns. The loss of the methoxy radical, characteristic of the methyl benzoate structure, is predicted to be a major pathway. Simultaneously, the loss of carbon monoxide, a hallmark of the phenolic hydroxyl group, is also expected to be a significant fragmentation event. The presence of the cyano group introduces further fragmentation possibilities, namely the loss of HCN.

The following workflow illustrates the logical process of predicting the fragmentation pattern based on the molecule's structure:

Logical_Workflow cluster_0 Structural Analysis cluster_1 Predictive Fragmentation cluster_2 Mass Spectrum Interpretation A Methyl 2-cyano-5-hydroxybenzoate (C9H7NO3) B Identify Functional Groups: - Methyl Ester - Cyano Group - Hydroxyl Group A->B C Ester Fragmentation: Loss of •OCH3 (m/z 146) B->C D Phenol Fragmentation: Loss of CO (m/z 149) B->D E Nitrile Fragmentation: Loss of HCN (m/z 150) B->E F Predicted Mass Spectrum: - M•+ at m/z 177 - Major fragments at m/z 146, 149, 150 C->F D->F E->F G Experimental Verification via GC-MS F->G

Caption: Logical workflow for predicting the mass spectrum of Methyl 2-cyano-5-hydroxybenzoate.

Conclusion: A Powerful Tool for Structural Elucidation

The detailed analysis of the mass spectrometry fragmentation pattern of Methyl 2-cyano-5-hydroxybenzoate provides a powerful roadmap for its identification and structural confirmation. By understanding the interplay of its constituent functional groups, researchers can confidently interpret experimental data, differentiate it from related compounds, and advance their scientific endeavors. This guide serves as a testament to the predictive power of mass spectrometry, a cornerstone of modern chemical analysis.

References

  • de la Torre-Carbot, K., et al. (2005). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Mass Spectrometry, 40(5), 637-649. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Rap, D. B., et al. (2022). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Communications Chemistry, 5(1), 1-8. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Yi, J. T., et al. (2014). High resolution electronic spectrum of p-cyanophenol. The origin... The Journal of Chemical Physics, 140(16), 164307. [Link]

  • LookChem. (n.d.). 2-Cyanophenol 611-20-1. [Link]

  • PubChem. (n.d.). 4-Cyanophenol. [Link]

  • Studzińska, S., et al. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLoS ONE, 9(5), e98096. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Wikipedia. (2023, October 29). Fragmentation (mass spectrometry). [Link]

  • PubChem. (n.d.). 3-Cyanophenol. [Link]

  • Guéraud, F., et al. (2010). “Twin peaks”: Searching for 4-hydroxynonenal urinary metabolites after oral administration in rats. Free Radical Biology and Medicine, 49(10), 1576-1585. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (1997). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

Sources

Validation

Comparative study of the insecticidal effects of methyl benzoate derivatives

Comparative Efficacy and Mechanistic Profiling of Methyl Benzoate Derivatives as Next-Generation Botanical Insecticides As the agricultural and public health sectors face mounting resistance to synthetic pyrethroids and...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy and Mechanistic Profiling of Methyl Benzoate Derivatives as Next-Generation Botanical Insecticides

As the agricultural and public health sectors face mounting resistance to synthetic pyrethroids and organophosphates, the development of botanical insecticides has accelerated. Methyl benzoate (MB), a volatile organic compound (VOC) naturally found in floral scents and approved as an FDA food-grade flavor additive, has emerged as a highly promising green insecticide. However, the parent compound often lacks the environmental persistence or targeted toxicity required for commercial-scale application.

By synthesizing and evaluating structural analogs of methyl benzoate, researchers can optimize the lipophilicity-volatility trade-off, creating derivatives tailored for specific modes of action (contact vs. fumigant). This guide provides a rigorous, data-driven comparison of MB derivatives, detailing their structure-activity relationships (SAR), mechanisms of action, and the self-validating experimental protocols required to benchmark their efficacy.

Mechanistic Grounding: How MB Derivatives Disrupt Insect Physiology

To evaluate an insecticide, we must first understand its biochemical target. Unlike many botanical oils that act purely via physical suffocation, MB and its derivatives exhibit neurotoxic properties. In-vivo time-course studies on pests such as the cotton aphid (Aphis gossypii) demonstrate that MB exposure rapidly inhibits acetylcholinesterase (AChE) activity by over 65% within one hour of bioactivation 1[1].

By preventing the breakdown of the neurotransmitter acetylcholine (ACh), MB derivatives cause continuous synaptic stimulation, leading to rapid paralysis and mortality.

G MB Methyl Benzoate Derivatives AChE Acetylcholinesterase (AChE) Enzyme MB->AChE Inhibits ACh Acetylcholine (ACh) Accumulation AChE->ACh Prevents breakdown of Receptor Continuous Receptor Stimulation ACh->Receptor Binds to Paralysis Nervous System Overstimulation & Paralysis Receptor->Paralysis Causes Death Insect Death Paralysis->Death

Mechanism of Action: AChE Inhibition by Methyl Benzoate Derivatives.

Structure-Activity Relationship (SAR) & Comparative Efficacy

The efficacy of MB derivatives is strictly governed by their molecular structure. The addition of alkyl chains or functional groups (e.g., methoxyl, methyl) at specific ring positions fundamentally alters the compound's vapor pressure and cuticular penetration.

The Volatility vs. Lipophilicity Trade-off: Data indicates that for non-substituted alkyl benzoates (C1–C6), contact toxicity is positively correlated with alkyl chain length, whereas fumigation toxicity is negatively correlated 2[2]. Longer carbon chains increase lipophilicity, allowing the compound to dissolve more readily through the waxy insect cuticle (enhancing contact toxicity). Conversely, shorter chains maintain higher vapor pressure, allowing the compound to saturate the air space and enter the insect's spiracles (enhancing fumigant toxicity).

Table 1: Comparative Contact Toxicity of MB Derivatives

Data highlights the superiority of extended-chain and substituted analogs over the parent compound in direct-contact applications.

CompoundTarget SpeciesLD50 ValueRelative Efficacy vs. MB
Butyl benzoate Aedes aegypti (Adult female)5.1 µ g/insect ~9.0x higher
n-Pentyl benzoate Aedes aegypti (Adult female)7.34 µ g/insect ~6.2x higher
Vinyl benzoate Aedes aegypti (Adult female)10.7 µ g/insect ~4.2x higher
Methyl benzoate (Control) Aedes aegypti (Adult female)45.6 µ g/insect Baseline
Benzyl benzoate Solenopsis invicta (Worker)23.31 µ g/insect Highest in S. invicta cohort

(Data derived from topical application assays on disease vectors and urban pests 3[3])

Table 2: Comparative Fumigation Toxicity of MB Derivatives

Data demonstrates how specific ring substitutions optimize vapor-phase lethality.

CompoundTarget SpeciesLC50 Value (µg/mL air)Key Structural Feature
Methyl 3-methoxybenzoate Solenopsis invicta0.61 µg/mLMeta-methoxyl substitution
Methyl 3-methylbenzoate Solenopsis invicta0.62 µg/mLMeta-methyl substitution
Methyl benzoate (Control) Solenopsis invicta0.75 µg/mLUnsubstituted parent

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, experimental designs must isolate the specific mode of action being tested. The following protocols are engineered with built-in causal validations to prevent environmental or mechanical artifacts from skewing mortality data.

Protocol A: Topical Application Assay (Isolating Contact Toxicity)

Objective: To quantify the LD50 of MB derivatives through direct cuticular penetration, eliminating respiratory (fumigant) interference.

  • Subject Preparation: Cold-anesthetize the insect cohort (e.g., Aedes aegypti females) at 4°C for 3 minutes. Causality Note: Cold anesthesia is preferred over CO2, as CO2 can alter hemolymph pH and temporarily modify spiracular opening behavior, potentially introducing a confounding variable.

  • Dosing: Using a repeating Hamilton micro-syringe, apply 0.5 µL of the MB derivative dissolved in acetone directly to the dorsal thorax. Causality Note: Acetone is selected as the carrier solvent due to its extreme volatility; it evaporates within seconds, ensuring the solvent does not cause cuticular degradation or suffocation.

  • Incubation: Transfer treated insects into highly ventilated holding cups covered with mesh. Causality Note: High ventilation prevents the accumulation of volatilized MB vapors, ensuring that recorded mortality is strictly due to contact penetration, not secondary fumigation.

  • Validation: Include a solvent-only (acetone) control group. Calculate final mortality at 24 hours using Abbott’s formula to correct for natural control mortality.

Protocol B: Sealed Chamber Bioassay (Isolating Fumigant Toxicity)

Objective: To quantify the LC50 of MB vapors in a closed system.

  • Chamber Setup: Utilize a 1L inert glass chamber. Causality Note: Glass must be used instead of plastic. Plastics can absorb lipophilic VOCs like benzoates, which would artificially lower the vapor concentration in the air and lead to falsely inflated LC50 values.

  • Vaporization: Apply the liquid derivative to a suspended Whatman No. 1 filter paper attached to the underside of the chamber lid. Ensure a physical mesh barrier prevents the insects from contacting the paper.

  • Sealing & Incubation: Seal the chamber with a PTFE-lined cap to prevent vapor escape. Incubate at a controlled 25°C to maintain a constant volatilization rate.

  • Assessment: Record mortality at 24 hours.

G Prep Prepare Insect Cohorts (e.g., S. invicta) Dose Apply MB Analogues to Filter Paper Prep->Dose Chamber Seal in 1L Glass Fumigation Chamber Dose->Chamber Volatilization Incubate Incubate at 25°C for 24 Hours Chamber->Incubate Assess Assess Mortality & Calculate LC50 Incubate->Assess Validate Abbott's Formula Correction (Control) Assess->Validate Self-Validation

Standardized Workflow for Evaluating Fumigant Toxicity of MB Derivatives.

Strategic Conclusions for Drug Development

The comparative data clearly illustrates that the parent compound, methyl benzoate, is merely a starting scaffold. For applications requiring rapid knockdown via direct spray (e.g., mosquito control), extended-chain analogs like butyl benzoate provide vastly superior cuticular penetration. Conversely, for stored-product pests or mound-dwelling insects where vapor penetration is required, meta-substituted analogs like methyl 3-methoxybenzoate maximize airspace lethality.

However, translating these laboratory successes to field efficacy remains a challenge. As noted in studies evaluating MB against the common bed bug (Cimex lectularius), while laboratory fumigation yields >90% control, field-like assays show reduced efficacy due to rapid environmental dissipation 4[4]. Future development must focus on microencapsulation or slow-release polymer matrices to stabilize these highly potent, yet volatile, botanical derivatives.

References

  • Effects of Sublethal Doses of Methyl Benzoate on the Life History Traits and Acetylcholinesterase (AChE) Activity of Aphis gossypii Source: MDPI URL:[Link]

  • Insecticidal Activity of Methyl Benzoate Analogs Against Red Imported Fire Ants, Solenopsis invicta (Hymenoptera: Formicidae) Source: Oxford Academic (Journal of Economic Entomology) URL:[Link]

  • TOXICITY OF METHYL BENZOATE AND ANALOGS TO ADULT AEDES AEGYPTI Source: Semantic Scholar (Journal of the American Mosquito Control Association) URL:[Link]

  • Fumigation Activities of Methyl Benzoate and Its Derivatives Against the Common Bed Bug (Hemiptera: Cimicidae) Source: PubMed (Journal of Medical Entomology) URL:[Link]

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives Source: MDPI (Agriculture) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 2-cyano-5-hydroxybenzoate

Immediate Safety and Hazard Assessment The primary hazards associated with compounds structurally similar to Methyl 2-cyano-5-hydroxybenzoate include acute oral toxicity, skin and eye irritation, and potential respirator...

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety and Hazard Assessment

The primary hazards associated with compounds structurally similar to Methyl 2-cyano-5-hydroxybenzoate include acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[1] The presence of the cyano group is of particular concern, as cyanide compounds can release the highly toxic cyanide anion (CN-) upon ingestion, inhalation, or skin absorption, which can disrupt cellular respiration.[2] Furthermore, the combination of a cyano group with an acidic environment can lead to the generation of deadly hydrogen cyanide gas.[2][3][4] Therefore, all handling procedures must be designed to mitigate these risks.

Core Safety Principles:

  • Designated Work Area: All work with Methyl 2-cyano-5-hydroxybenzoate must be conducted in a designated area, clearly marked with hazard warnings.[3][5]

  • Fume Hood is Mandatory: All manipulations, including weighing and solution preparation, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5][6]

  • No Working Alone: Never handle this compound while working alone in the laboratory.[2][5]

  • Acid-Free Environment: Keep acids and acidic solutions away from the designated work area to prevent the accidental formation of hydrogen cyanide gas.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to prevent exposure. The selection of appropriate PPE is dictated by the potential routes of exposure: inhalation, skin contact, and eye contact.

Activity Required Personal Protective Equipment (PPE)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)[3][5]
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (as determined by risk assessment)

Causality Behind PPE Choices:

  • Double-Gloving: Recommended for handling cyanide compounds to provide an extra barrier against skin absorption.[3][5] If the outer glove becomes contaminated, it can be removed without compromising the inner glove, thus protecting the user.

  • Chemical Splash Goggles: Offer a higher level of protection than safety glasses by forming a seal around the eyes, which is crucial for preventing contact with airborne particles or splashes.[7][8]

  • Permeation-Resistant Lab Coat: Provides a barrier against accidental spills and contamination of personal clothing.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is critical to ensure safety from the moment the compound is received until its final disposal.

Workflow for Safe Handling of Methyl 2-cyano-5-hydroxybenzoate cluster_A Preparation cluster_B Handling cluster_C Decontamination cluster_D Disposal A Preparation & Pre-Handling B Handling in Fume Hood A->B Enter designated area C Post-Handling & Decontamination B->C Complete experiment D Waste Disposal C->D Segregate waste A1 Don appropriate PPE A2 Ensure fume hood is operational A1->A2 A3 Prepare all necessary equipment A2->A3 B1 Weigh solid compound B2 Prepare solutions B1->B2 B3 Conduct experiment B2->B3 C1 Decontaminate glassware & surfaces C2 Doff PPE correctly C1->C2 C3 Wash hands thoroughly C2->C3 D1 Package solid & liquid waste separately D2 Label waste containers clearly D1->D2 D3 Store in designated hazardous waste area D2->D3

Caption: Step-by-step workflow for the safe handling of Methyl 2-cyano-5-hydroxybenzoate.

Experimental Protocol: Weighing the Solid Compound

  • Don PPE: Put on all required PPE as outlined in the table for moderate-hazard activities.

  • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Containment: Perform all weighing activities within the fume hood to contain any airborne particles.

  • Careful Transfer: Use a spatula to carefully transfer the solid compound to a tared container. Avoid creating dust.

  • Clean-Up: Immediately clean any spills within the fume hood using appropriate methods (see decontamination section).

  • Secure Container: Tightly seal the container with the weighed compound before removing it from the fume hood.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling of Methyl 2-cyano-5-hydroxybenzoate. All waste generated must be treated as hazardous.

Waste Segregation and Labeling:

  • Solid Waste: Contaminated items such as gloves, paper towels, and disposable lab coats should be collected in a designated, labeled hazardous waste container.[5]

  • Liquid Waste: All solutions containing Methyl 2-cyano-5-hydroxybenzoate should be collected in a separate, clearly labeled hazardous waste container.[5]

  • Labeling: Waste containers must be clearly labeled as "HAZARDOUS WASTE – Cyanide" and include the date of generation. A "No Acids" warning should also be prominently displayed.[5]

Decontamination Protocol:

  • Initial Rinse: Clean all contaminated glassware and surfaces within the fume hood first with a pH 10 buffer solution.[3][5]

  • Bleach Solution: Follow the initial rinse with a freshly prepared 10% bleach solution.[3][5]

  • Final Rinse: Thoroughly rinse with water.

  • Disposal of Cleaning Materials: All cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste.[5]

Emergency Procedures

In the event of an exposure, immediate and decisive action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes in a safety shower.[2]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station.[2]

  • Inhalation: Move the affected person to fresh air immediately. Do not perform mouth-to-mouth resuscitation.[2]

  • Ingestion: Do not induce vomiting.[2]

In all cases of exposure, call emergency services immediately and inform them that a cyanide compound is involved. [3]

This guide is intended to provide a robust framework for the safe handling of Methyl 2-cyano-5-hydroxybenzoate. It is imperative that all laboratory personnel receive training on these procedures and that a site-specific Chemical Hygiene Plan is in place, as mandated by OSHA.[9][10] By adhering to these guidelines, you can minimize risks and foster a culture of safety in your laboratory.

References

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  • Benchchem. (n.d.). Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
  • PubMed. (2023, January 24). Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles.
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